1-Methylpurine-2,6-dione
Description
Properties
IUPAC Name |
1-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXCZWZKBPOLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=NC=NC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Methylpurine-2,6-dione biological activity and mechanism of action
An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of 1-Methylpurine-2,6-dione (1-Methylxanthine)
Executive Summary
1-Methylpurine-2,6-dione, more commonly known as 1-methylxanthine (1-MX), is a purine derivative and a significant endogenous metabolite of widely consumed methylxanthines, including caffeine, paraxanthine, and theophylline.[1][2][3] Historically viewed primarily as a urinary biomarker of methylxanthine metabolism, recent research has unveiled its distinct and potent biological activities.[1][4][5] This guide synthesizes current scientific understanding of 1-MX, detailing its metabolic origins, key pharmacological effects, and multifaceted mechanisms of action. Emerging evidence strongly indicates that 1-MX possesses significant neurocognitive-enhancing and neuroprotective properties, potentially contributing to the known effects of its parent compounds.[4][5][6][7] Its mechanisms involve adenosine receptor antagonism, activation of ryanodine receptors, and modulation of critical neurotransmitter systems.[4][8][9] Furthermore, 1-MX has demonstrated potential as a radiosensitizing agent in oncology, broadening its therapeutic relevance.[2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1-MX, from its metabolic pathways to its cellular targets and potential clinical applications.
Introduction and Chemical Identity
1-Methylpurine-2,6-dione belongs to the methylxanthine class of alkaloids.[10] While other methylxanthines like caffeine, theophylline, and theobromine are found naturally in high concentrations in plants, 1-MX is primarily encountered in humans as a product of their metabolism.[2][3][11] Its identity as a key downstream metabolite necessitates a deeper investigation into its own bioactivity, rather than viewing it as an inert byproduct.
Nomenclature:
-
Systematic Name: 1-Methyl-3,7-dihydro-1H-purine-2,6-dione
-
Common Name: 1-Methylxanthine (1-MX)
-
Chemical Class: Methylxanthine, Purine Alkaloid
Metabolic Pathways and Pharmacokinetics
1-MX is not typically ingested directly but is formed endogenously in the liver. Its primary metabolic precursors are caffeine (1,3,7-trimethylxanthine), paraxanthine (1,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine).[1][9][12]
-
From Caffeine and Paraxanthine: The metabolism of caffeine is predominantly handled by the cytochrome P450 enzyme CYP1A2.[1] The major metabolic route (70-80%) involves N-3 demethylation of caffeine to produce paraxanthine.[1] Paraxanthine is then further metabolized via 7-demethylation to form 1-MX, which is the major metabolite of paraxanthine.[5][9]
-
From Theophylline: 1-MX is also produced through the 3-demethylation of theophylline.[5][9] This pathway accounts for approximately 25% of theophylline's metabolites.[9]
These pathways converge on the formation of 1-MX, which is subsequently metabolized to 1-methyluric acid by xanthine oxidase (XO) or excreted in the urine.[1] The relative ratios of these urinary metabolites are often used as a probe to determine CYP1A2 activity.[1]
Core Biological Activities and Pharmacological Effects
Recent studies have demonstrated that 1-MX is not merely a metabolite but a bioactive molecule with significant pharmacological effects, particularly within the central nervous system.
Neurocognitive Enhancement
A pivotal study in both young (8-week-old) and aged (16-month-old) rats showed that oral supplementation with 1-MX for 12 days significantly enhanced cognitive performance.[4][5]
-
Enhancement of Learning and Memory: The primary endpoint for this assessment was the Morris water maze test, a standard for evaluating spatial learning and memory.[4][5] 1-MX supplementation led to a marked reduction in escape latency, indicating faster learning and better memory retention.[4][5][6]
| Group | Age | Reduction in Escape Latency vs. Control | Statistical Significance |
| 1-MX | Young | 39% | p<0.001 |
| 1-MX | Aged | 27% | p<0.001 |
| Data summarized from Jäger R, et al. (2025).[4][5] |
Neuroprotective Effects
The same body of research uncovered compelling evidence for the neuroprotective properties of 1-MX.[4][5][7]
-
Modulation of Neurotrophic Factors: 1-MX supplementation led to higher levels of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival, growth, and synaptic plasticity.[7] This provides a direct mechanism for the observed improvements in memory.[7]
-
Antioxidant Activity: 1-MX administration increased the concentrations of endogenous antioxidant enzymes, including catalase and glutathione.[4][5][6][7] This suggests that 1-MX may help mitigate oxidative stress, a known contributor to age-related cognitive decline and neurodegenerative diseases.
-
Reduction of Neuropathological Markers: Supplementation with 1-MX resulted in a significant reduction in amyloid-beta levels in the brain.[4][5][6] The accumulation of amyloid-beta plaques is a hallmark of Alzheimer's disease.
Radiosensitizing Activity in Oncology
Separate from its neurological effects, 1-MX has been identified as a potential radiosensitizer for cancer therapy.[2][3] In studies using human colorectal cancer cells, treatment with 1-MX was shown to increase radiation-induced cell death, including both clonogenic death and apoptosis.[2][3] This suggests that 1-MX could enhance the efficacy of radiation treatment in tumors.
Mechanisms of Action
The biological activities of 1-MX are mediated through several distinct, yet potentially synergistic, mechanisms of action.
Adenosine Receptor Antagonism
Like other classical methylxanthines, 1-MX acts as an antagonist at adenosine receptors (e.g., A1 and A2A).[4][7][9] Adenosine is an inhibitory neuromodulator; by blocking its receptors, methylxanthines produce a stimulant effect, leading to increased neuronal firing and wakefulness. This is considered a primary mechanism for the stimulant properties of caffeine and is likely a major contributor to the cognitive-enhancing effects of 1-MX.[13][14]
Modulation of Intracellular Signaling
1-MX influences intracellular signaling through channels and enzymes distinct from other methylxanthines.
-
Ryanodine Receptor (RyR) Activation: A key differentiator for 1-MX is its ability to activate ryanodine receptors, which are intracellular calcium release channels located on the endoplasmic reticulum.[4][8][9] This activation augments neuronal excitability and enhances the capacity for neurotransmitter release.[8][9] Notably, the related metabolites 3- and 7-methylxanthine do not share this property, highlighting a unique mechanistic feature of 1-MX.[4][8][9]
-
Phosphodiesterase (PDE) Inhibition: Methylxanthines are known non-selective inhibitors of phosphodiesterases (PDEs), enzymes that break down cyclic nucleotides like cAMP and cGMP.[13] By inhibiting PDEs, 1-MX can increase intracellular levels of these second messengers, which are crucial for a wide range of cellular processes, including synaptic plasticity and smooth muscle relaxation.[13] The observed increase in cGMP in brain tissue following 1-MX administration supports this mechanism.[4][5][6]
Regulation of Neurotransmitter Systems
A direct consequence of its signaling effects is a significant modulation of key neurotransmitter levels. Post-mortem analysis of brain tissue from rats supplemented with 1-MX revealed a marked increase in several neurotransmitters essential for cognitive function.[6][8]
| Neurotransmitter / Messenger | Age Group | % Increase vs. Control | Statistical Significance |
| Acetylcholine | Young | +8% | p<0.01 |
| Acetylcholine | Aged | +7% | p<0.01 |
| Dopamine | Young | +12% | p<0.01 |
| Dopamine | Aged | +17% | p<0.01 |
| GABA | Young | +5% | p<0.01 |
| GABA | Aged | +5% | p<0.01 |
| cyclic GMP (cGMP) | Young | +14% | p<0.01 |
| cyclic GMP (cGMP) | Aged | +13% | p<0.01 |
| Data summarized from Jäger R, et al. (2025).[8] |
Experimental Protocols and Methodologies
The validation of 1-MX's biological activity relies on robust and reproducible experimental designs. The following protocols represent standard methodologies used to assess the neurocognitive and neurochemical effects described.
In Vivo Assessment of Cognitive Function: Morris Water Maze
This protocol is a standard for assessing spatial learning and memory in rodents. The causality for its selection rests on its sensitivity to hippocampal function, which is central to the type of memory enhanced by 1-MX.
-
Acclimation: Animals are acclimated to the testing room and handling for at least 3 days prior to the experiment.
-
Apparatus: A circular pool (approx. 1.5-2.0 m diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface in one quadrant.
-
Pre-Training (Cued Trial): On the first day, the platform is visibly marked to ensure animals are not visually impaired and understand the principle of an escape platform.
-
Acquisition Phase (5-7 days):
-
Animals are subjected to 4 trials per day.
-
For each trial, the animal is placed into the pool from one of four randomized starting positions.
-
The animal is allowed 60-90 seconds to locate the hidden platform.
-
The time taken to find the platform (escape latency) is recorded via an overhead tracking system.
-
If the animal fails to find the platform, it is gently guided to it and allowed to remain for 15-20 seconds.
-
-
Probe Trial (24h after last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was) is recorded as a measure of memory retention.
-
-
Data Analysis: Escape latency across acquisition days and time in the target quadrant during the probe trial are compared between control and 1-MX-treated groups.
Ex Vivo Analysis of Neurochemical Changes
This protocol allows for the quantification of key biomarkers from brain tissue, providing a direct link between the intervention and its molecular effects.
-
Sample Collection: Immediately following the final behavioral test, animals are euthanized via an approved method. The brain is rapidly excised, and specific regions (e.g., hippocampus, cortex) are dissected on ice.
-
Tissue Homogenization: The tissue is weighed and homogenized in a cold lysis buffer containing protease and phosphatase inhibitors to create a stable protein lysate.
-
Biomarker Quantification:
-
Neurotransmitters (ACh, DA, GABA): High-Performance Liquid Chromatography (HPLC) with electrochemical detection is the gold standard for accurate quantification.
-
BDNF & Amyloid-Beta: Enzyme-Linked Immunosorbent Assays (ELISAs) using commercially available, validated kits provide sensitive and specific quantification.
-
Antioxidant Enzymes (Catalase, Glutathione): Colorimetric assay kits are used to measure the enzymatic activity or concentration of these molecules in the tissue homogenate.
-
-
Data Normalization: All biomarker concentrations are normalized to the total protein content of the sample (determined by a BCA or Bradford assay) to ensure accurate comparisons between samples.
Conclusion and Future Directions
1-Methylpurine-2,6-dione (1-methylxanthine) has emerged as a pharmacologically active molecule with significant therapeutic potential. No longer just a metabolic footnote to caffeine consumption, 1-MX is a potent neurocognitive enhancer and neuroprotective agent in its own right. Its unique mechanism of action, particularly the activation of ryanodine receptors, distinguishes it from its parent compounds and other methylxanthines.
Future directions for research and development include:
-
Human Clinical Trials: Validating the promising preclinical cognitive and neuroprotective effects in human subjects is the most critical next step.
-
Pharmacokinetic Profiling: A detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of directly administered 1-MX is necessary for drug development.
-
Therapeutic Applications: Exploration of 1-MX as a standalone therapeutic or adjunct therapy for age-related cognitive decline, mild cognitive impairment, and neurodegenerative diseases like Alzheimer's is warranted.
-
Oncology: Further investigation into its radiosensitizing properties could lead to its use as an adjunct in cancer radiotherapy to improve treatment outcomes.
The continued study of 1-MX holds considerable promise for the development of novel therapies targeting a range of unmet medical needs in both neurology and oncology.
References
-
Dash, S., & Gummadi, S. N. (2006). Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5. Applied and Environmental Microbiology, 72(10), 6569–6575. [Link]
-
Broughton, L. J., & Rogers, H. J. (1976). The human metabolism of caffeine to theophylline. Research Communications in Chemical Pathology and Pharmacology, 13(2), 185–192. [Link]
-
Thorn, C. F., Aklillu, E., McDonagh, E. M., Klein, T. E., & Altman, R. B. (2012). Caffeine Pathway, Pharmacokinetics. Pharmacogenetics and Genomics, 22(5), 389–395. [Link]
-
Tang-Liu, D. D., Williams, R. L., & Riegelman, S. (1981). Metabolism of theophylline to caffeine in adults. Research Communications in Chemical Pathology and Pharmacology, 34(3), 371–380. [Link]
-
Weinfeld, H., & Christman, A. A. (1953). The metabolism of caffeine and theophylline. The Journal of Biological Chemistry, 200(1), 345–355. [Link]
-
Jäger, R., Sawan, S. A., Orrú, M., Tinsley, G. M., Purpura, M., Wells, S. D., et al. (2025). 1-Methylxanthine enhances memory and neurotransmitter levels. PLOS ONE, 20(1), e0313486. [Link]
-
Jäger, R., Sawan, S. A., Orrú, M., Tinsley, G. M., Purpura, M., Wells, S. D., et al. (2025). 1-Methylxanthine enhances memory and neurotransmitter levels. ResearchGate. [Link]
-
Jäger, R., Sawan, S. A., Orrú, M., Tinsley, G. M., Purpura, M., Wells, S. D., et al. (2025). 1-Methylxanthine enhances memory and neurotransmitter levels. Harvard Dataverse. [Link]
-
Jäger, R., Sawan, S. A., Orrú, M., Tinsley, G. M., Purpura, M., Wells, S. D., et al. (2025). 1-Methylxanthine enhances memory and neurotransmitter levels. PubMed. [Link]
-
Jäger, R., Sawan, S. A., Orrú, M., Tinsley, G. M., Purpura, M., Wells, S. D., et al. (2025). 1-Methylxanthine enhances memory and neurotransmitter levels. PLOS ONE. [Link]
-
Gholampour, F., & Ghafouryan, S. (2018). Inhibition of Peroxidase Activity by Methylxanthines. Avicenna Journal of Medical Biochemistry, 6(2), 65-70. [Link]
-
Belayneh, A., & Tadesse, S. (2017). A Short Review on the Effect of Functional Group in Methylxanthine (Caffeine) Class of Drugs. Biochemistry & Pharmacology: Open Access, 6(3). [Link]
-
Momoh, K., & Lhoret, G. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]
-
Wong, J. T., & Loten, E. G. (1981). Methylxanthine and non-xanthine phosphodiesterase inhibitors. Their effects on adenosine uptake and the low Km cyclic AMP phosphodiesterase in intact rat adipocyte. Biochimica et Biophysica Acta, 675(3), 326-332. [Link]
-
McDonald, A. G., Tipton, K. F., & Boyce, S. (2018). Theobromine and Related Methylxanthines as Inhibitors of Primary Amine Oxidase. Journal of Food Biochemistry, 42(5), e12697. [Link]
-
Jäger, R., Sawan, S. A., Orrú, M., Tinsley, G. M., Purpura, M., Wells, S. D., et al. (2025). 1-Methylxanthine enhances memory and neurotransmitter levels. PLOS ONE. [Link]
-
Wolda, A., & Bereket, H. (2021). Methylxanthines and Neurodegenerative Diseases: An Update. Nutrients, 13(1), 121. [Link]
-
Chłoń-Rzepa, M., Jankowska, A., Ślusarczyk, M., Gawalska, A., Pociecha, K., & Pawłowski, M. (2018). Novel butanehydrazide derivatives of purine-2,6-dione as dual PDE4/7 inhibitors with potential anti-inflammatory activity: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 146, 381-394. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. 1-Methylxanthine | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-Methylxanthine enhances memory and neurotransmitter levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methylxanthine enhances memory and neurotransmitter levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methylxanthine enhances memory and neurotransmitter levels | PLOS One [journals.plos.org]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 9. journals.plos.org [journals.plos.org]
- 10. Theobromine and related methylxanthines as inhibitors of Primary Amine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolism of caffeine and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of theophylline to caffeine in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Methylxanthines and Neurodegenerative Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
1-Methylxanthine: The Pivotal Intermediate in Human Caffeine Metabolism
Executive Summary
1-Methylxanthine (1-MX) is a biologically active metabolite derived primarily from the N3-demethylation of paraxanthine (1,7-dimethylxanthine), the major downstream product of caffeine. While often overshadowed by its parent compounds, 1-MX serves as a critical checkpoint in purine catabolism. Its clearance is almost exclusively mediated by Xanthine Oxidase (XO), converting it to 1-methyluric acid (1-MU). This unique dependency makes the 1-MU/1-MX molar ratio the gold-standard biomarker for assessing in vivo Xanthine Oxidase activity—a parameter of immense value in studying oxidative stress, gout, and drug-drug interactions involving XO substrates (e.g., allopurinol, febuxostat). This guide details the mechanistic pathways, kinetic properties, and validated LC-MS/MS protocols for quantifying 1-MX in human matrices.
The Metabolic Landscape
Caffeine metabolism in humans is a cascade of demethylation events primarily orchestrated by the hepatic cytochrome P450 system.[1]
Primary Demethylation (CYP1A2)
Upon ingestion, caffeine (1,3,7-trimethylxanthine) undergoes N-demethylation at three distinct positions. The dominant pathway (approx. 84%) is N3-demethylation to form Paraxanthine (1,7-dimethylxanthine). Minor pathways yield Theobromine (12%) and Theophylline (4%).[2]
Formation of 1-Methylxanthine
1-MX is generated through secondary metabolism. The primary route is the N7-demethylation of Paraxanthine by CYP1A2. A secondary, minor route involves the N3-demethylation of Theophylline. Crucially, 1-MX represents the convergence point before the final oxidation step to uric acid derivatives.
The Xanthine Oxidase Bottleneck
Unlike its precursors, 1-MX is not primarily cleared by CYPs. Instead, it is a specific substrate for Xanthine Oxidase (XO) , which oxidizes 1-MX at the C8 position to form 1-Methyluric Acid (1-MU) . This reaction is the rate-limiting step for 1-MX elimination and is highly sensitive to XO inhibitors.
Figure 1: The central role of 1-Methylxanthine in the caffeine metabolic cascade, highlighting the CYP1A2-dependent formation and Xanthine Oxidase-dependent clearance.[3]
Pharmacokinetics and Dynamics
Kinetic Parameters
-
Formation: The formation of 1-MX from paraxanthine is governed by CYP1A2 with a Michaelis constant (
) of approximately 0.13–0.20 mM in human liver microsomes. -
Clearance: The oxidation of 1-MX to 1-MU by Xanthine Oxidase is rapid.[4] XO exhibits high affinity for methylxanthines, with
values typically in the low micromolar range (<10 µM), comparable to its natural substrate, xanthine.
Renal Handling
While a significant portion of 1-MX is oxidized to 1-MU, approximately 15-20% of 1-MX is excreted unchanged in the urine. This renal clearance involves active tubular secretion mediated by Organic Anion Transporters (OATs) . Consequently, drugs that inhibit OATs (e.g., probenecid) can alter urinary 1-MX levels independent of metabolic enzyme activity.
Experimental Methodologies
Protocol A: LC-MS/MS Quantification in Human Plasma
This protocol utilizes a stable isotope-labeled internal standard (1-MX-d3) and Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.
Reagents:
-
Analyte: 1-Methylxanthine (Standard).[3]
-
Internal Standard (IS): 1-Methylxanthine-d3.
-
Mobile Phase A: 0.1% Formic acid in Water (LC-MS grade).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of Internal Standard solution (200 ng/mL 1-MX-d3 in Methanol).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.3 mL/min.[5]
-
Ionization: Electrospray Positive (ESI+).
MRM Transitions:
| Compound | Precursor Ion (
Note: The 167->110 transition corresponds to the loss of the methyl-isocyanate group (HNCO + CH3), a characteristic fragmentation for methylxanthines.
Figure 2: Streamlined LC-MS/MS workflow for the quantification of 1-Methylxanthine in human plasma.
Protocol B: Xanthine Oxidase Activity Assay
To verify XO activity using 1-MX as a probe substrate in vitro.
-
Incubation System: Phosphate buffer (50 mM, pH 7.4) containing 1 mM EDTA.
-
Substrate: 1-Methylxanthine (Final concentration 50 µM).
-
Enzyme Source: Human liver cytosol or purified Xanthine Oxidase.
-
Reaction: Initiate with enzyme, incubate at 37°C for 30 minutes.
-
Termination: Add equal volume of ice-cold acetonitrile containing IS.
-
Analysis: Measure the formation of 1-Methyluric Acid (MRM 183.1 -> 140.1) relative to 1-MX loss.
Clinical & Translational Applications
Phenotyping Biomarker
The molar ratio of 1-Methyluric Acid / 1-Methylxanthine in urine is the established index for in vivo Xanthine Oxidase activity.
-
High Ratio: Normal/High XO activity.
-
Low Ratio: XO inhibition (e.g., Allopurinol therapy) or genetic deficiency (Xanthinuria).
Drug Development
1-MX is a valuable tool in "Cocktail" phenotyping studies (e.g., the Cooper cocktail) to assess potential drug-drug interactions. If a new chemical entity (NCE) alters the urinary 1-MU/1-MX ratio in volunteers, it indicates the NCE is an inhibitor or inducer of Xanthine Oxidase, necessitating specific labeling precautions for co-administration with drugs like azathioprine or theophylline.
References
-
Caffeine Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Differences in Caffeine and Paraxanthine Metabolism Between Human and Murine CYP1A2. Biochemical Pharmacology. [Link]
-
In vivo and in vitro 1-methylxanthine metabolism in the rat. Drug Metabolism and Disposition. [Link]
-
Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by LC–MS–MS. LCGC International. [Link]
-
Reduction in non-glomerular renal clearance of the caffeine metabolite 1-methylxanthine by probenecid. British Journal of Clinical Pharmacology. [Link]
Sources
1-Methylpurine-2,6-dione vs 1-Methylxanthine chemical structure analysis
An In-depth Technical Guide to the Chemical Structure and Analysis of 1-Methylxanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of 1-methylxanthine, a significant metabolite of caffeine and theophylline. Initially addressing the nomenclature clarification between 1-methylpurine-2,6-dione and 1-methylxanthine, this document establishes them as synonymous. The core of this guide is a deep dive into the chemical structure of 1-methylxanthine, offering a comparative analysis with other key methylxanthines. Detailed experimental protocols for its synthesis and analytical characterization using modern spectroscopic and chromatographic techniques are presented, aiming to equip researchers with the practical knowledge required for its study.
Introduction: Unraveling the Identity of 1-Methylxanthine
In the realm of purine alkaloids, precise nomenclature is paramount for unambiguous scientific communication. The compound of interest is commonly referred to by two names: 1-methylpurine-2,6-dione and 1-methylxanthine. It is crucial to establish from the outset that these are not two distinct molecules but rather synonymous names for the same chemical entity. The IUPAC name for this compound is 1-methyl-3,7-dihydropurine-2,6-dione[1]. For the remainder of this guide, the more common trivial name, 1-methylxanthine, will be used.
1-Methylxanthine is a purine derivative and a member of the xanthine class of compounds[2]. It is an important human metabolite of caffeine and theophylline and is naturally found in some plants, such as Camellia sinensis[1][3]. Its biological activities and role as a biomarker for caffeine consumption make it a molecule of significant interest in pharmacology and metabolic studies[4].
Comparative Chemical Structure Analysis
The chemical structure of 1-methylxanthine is foundational to its properties and biological activity. It consists of a purine ring system, which is a fusion of a pyrimidine and an imidazole ring, with two carbonyl groups at positions 2 and 6, and a single methyl group attached to the nitrogen at position 1[1].
Key Structural Features of 1-Methylxanthine
The defining features of the 1-methylxanthine molecule are:
-
Purine Core: A bicyclic heteroaromatic system composed of a pyrimidine and an imidazole ring.
-
Dione Functionality: Carbonyl groups at C2 and C6 positions.
-
N1-Methylation: A methyl group substitution on the nitrogen atom at the 1-position of the purine ring.
This specific arrangement of functional groups dictates its solubility, reactivity, and interactions with biological targets.
Structural Comparison with Other Methylxanthines
To fully appreciate the unique characteristics of 1-methylxanthine, a comparison with other prominent methylxanthines is illustrative. The key difference lies in the number and position of the methyl groups on the purine ring.
| Compound | IUPAC Name | Methyl Group Positions | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Methylxanthine | 1-methyl-3,7-dihydropurine-2,6-dione | N1 | C6H6N4O2 | 166.14 |
| 3-Methylxanthine | 3-methyl-3,7-dihydro-1H-purine-2,6-dione | N3 | C6H6N4O2 | 166.14 |
| 7-Methylxanthine | 7-methyl-3,7-dihydro-1H-purine-2,6-dione | N7 | C6H6N4O2 | 166.14 |
| Theophylline | 1,3-dimethyl-3,7-dihydropurine-2,6-dione | N1, N3 | C7H8N4O2 | 180.16 |
| Theobromine | 3,7-dimethyl-3,7-dihydropurine-2,6-dione | N3, N7 | C7H8N4O2 | 180.16 |
| Caffeine | 1,3,7-trimethyl-3,7-dihydropurine-2,6-dione | N1, N3, N7 | C8H10N4O2 | 194.19 |
This variation in methylation patterns significantly influences the pharmacological properties of these compounds, including their affinity for adenosine receptors and their metabolic pathways.
Caption: Comparative structures of common methylxanthines.
Synthesis of 1-Methylxanthine
The synthesis of 1-methylxanthine can be approached through various routes, often involving the methylation of a xanthine precursor or the cyclization of a substituted pyrimidine. A common challenge in methylxanthine synthesis is achieving regioselectivity in the methylation steps due to the presence of multiple reactive nitrogen atoms[5].
General Synthetic Strategy
A reproducible and efficient synthesis of 1-methylxanthine has been reported, starting from the condensation of methylisourea hydrochloride with ethyl cyanoacetate[6]. This multi-step process involves the formation of a pyrimidine ring, followed by nitrosation, reduction to a diamine, and subsequent cyclization to form the imidazole ring of the purine core[6].
Detailed Experimental Protocol for Synthesis
The following protocol is a summarized adaptation from published methods[6][7]:
-
Step 1: Synthesis of 4-amino-6-methoxy-2-methyl-5-nitrosopyrimidine. This intermediate is prepared through a series of reactions starting from methylisourea hydrochloride and ethyl cyanoacetate.
-
Step 2: Reduction of the nitroso group. The nitrosopyrimidine is reduced to the corresponding 4,5-diaminopyrimidine derivative using a suitable reducing agent like sodium dithionite.
-
Step 3: Imidazole ring closure. The diaminopyrimidine is then cyclized by heating with formamide or a similar reagent to form the 1-methylxanthine core[6].
-
Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield pure 1-methylxanthine[7].
Caption: General workflow for the synthesis of 1-methylxanthine.
Analytical Characterization
A comprehensive structural elucidation and quantification of 1-methylxanthine relies on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of 1-methylxanthine. The ¹H NMR spectrum will show a characteristic singlet for the N1-methyl group, along with signals for the C8-H proton and the exchangeable N-H protons[1]. 2D NMR techniques like HSQC and HMBC can be used for unambiguous assignment of all proton and carbon signals[8][9].
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1-methylxanthine. Electron ionization (EI) and electrospray ionization (ESI) are common techniques. The molecular ion peak will be observed at m/z 166[10][11]. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for the N-H and C=O stretching vibrations will be prominent in the spectrum[1].
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of 1-methylxanthine in various matrices, including biological fluids[12][13][14][15][16]. Reversed-phase columns (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) are typically used[16]. Detection is commonly performed using a UV detector at a wavelength around 270-280 nm[4][16].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of 1-methylxanthine, often after derivatization to increase its volatility[11][14][17].
Detailed Experimental Protocol for HPLC Analysis
The following is a general protocol for the quantitative analysis of 1-methylxanthine in a sample matrix:
-
Sample Preparation:
-
For biological fluids (e.g., urine, plasma), a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances[13].
-
The extracted sample is then dissolved in the mobile phase.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[16].
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile)[15][18].
-
Flow Rate: Typically 1.0 mL/min[16].
-
Detection: UV detection at λmax ≈ 273 nm[16].
-
-
Quantification:
-
A calibration curve is constructed using standard solutions of 1-methylxanthine of known concentrations.
-
The concentration of 1-methylxanthine in the sample is determined by comparing its peak area to the calibration curve.
-
Caption: Integrated workflow for the analysis of 1-methylxanthine.
Conclusion
This technical guide has provided a detailed examination of 1-methylxanthine (1-methylpurine-2,6-dione), clarifying its nomenclature and presenting a thorough analysis of its chemical structure in comparison to other significant methylxanthines. The outlined synthetic and analytical protocols offer a practical framework for researchers in the fields of chemistry, pharmacology, and drug development. A comprehensive understanding of the structure and analytical behavior of 1-methylxanthine is essential for advancing our knowledge of its biological roles and potential therapeutic applications.
References
-
FooDB. (2011, September 21). Showing Compound 1-Methylxanthine (FDB027885). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-methylxanthine. Retrieved from [Link]
-
MDPI. (2025, February 11). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylxanthine. Retrieved from [Link]
-
Engelmann, et al. (n.d.). An Inexpensive, Efficient Synthesis of 1-Methylxanthine. Retrieved from [Link]
-
ACS Publications. (2025, January 4). Structural Categorization of Adenine, Guanine, and Xanthine Derivatives Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with 5-Nitrosalicylic Acid and 1,5-Diaminonaphtalene. Retrieved from [Link]
-
NIST. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-. Retrieved from [Link]
-
PubMed. (1980, November 14). Mass fragmentographic determination of xanthine and hypoxanthine in biological fluids. Retrieved from [Link]
-
Semantic Scholar. (1973, June 25). Gas Chromatography and Mass Spectrometry of Methylated Xanthines. Retrieved from [Link]
-
MDPI. (2024, September 30). Evolution of the biochemistry underpinning purine alkaloid metabolism in plants. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylxanthine. Retrieved from [Link]
-
Taylor & Francis Online. (2025, April 10). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review. Retrieved from [Link]
-
ScienceDirect. (2024, August 8). Molecular structure analysis of xanthine alkaloids using terahertz spectroscopy. Retrieved from [Link]
-
Scilit. (n.d.). An Inexpensive, Efficient Synthesis of 1-Methylxanthine. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Separation and Preparation Purine Alkaloids from Green Tea Waste. Retrieved from [Link]
-
PubChem. (2025, September 5). Compound 526707: 1-methyl-3-(2-methylpropyl)-5,7-dihydro-4H-purine-2,6-dione. Retrieved from [Link]
-
Angene Chemical. (n.d.). 3-Methyl-1H-purine-2,6(3H,7H)-dione. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Simultaneous analysis of purine alkaloids and catechins in Camellia sinensis, Camellia ptilophylla and Camellia assamica var. kucha by HPLC. Retrieved from [Link]
-
IT Medical Team. (2019, April 27). Method Development and Validation for the Determination of Purine Alkaloid Caffeine from Camellia sinensis by RP-HPLC Method. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Measurements 1H NMR spectra were recorded at 300 MHz on a Mercury VX-300 spectrometer by us. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-. Retrieved from [Link]
-
J-GLOBAL. (n.d.). 1-Methylxanthine. Retrieved from [Link]
-
SIELC Technologies. (2012, June 15). 1-Methylxanthine. Retrieved from [Link]
-
The University of Arizona. (n.d.). Browsing Theses and Dissertations by Subject "1-Methylxanthine". Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0216995). Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0024496). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purine-2,6-dione. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Veeprho. (n.d.). 1-Methyl Xanthine. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the studied methylxanthines and of the DNA.... Retrieved from [Link]
-
Wellcome Open Research. (2022, October 14). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Retrieved from [Link]
-
DNAmod. (2020, March 28). 7-methylxanthine. Retrieved from [Link]
Sources
- 1. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 1-Methylxanthine (FDB027885) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. prepchem.com [prepchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 10. 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl- [webbook.nist.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. tandfonline.com [tandfonline.com]
- 14. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. itmedicalteam.pl [itmedicalteam.pl]
- 17. Mass fragmentographic determination of xanthine and hypoxanthine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
1-Methylpurine-2,6-dione as a urinary biomarker for caffeine intake
An In-Depth Technical Guide to 1-Methylpurine-2,6-dione (1-Methylxanthine) as a Urinary Biomarker for Caffeine Intake
Introduction: The Rationale for a Reliable Caffeine Biomarker
Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, primarily through beverages like coffee, tea, and soft drinks.[1][2] Its intake is a significant variable in nutritional, epidemiological, and clinical studies, influencing everything from metabolic rates to the risk of chronic diseases.[3][4] However, accurately quantifying caffeine consumption presents a considerable challenge. Self-reported data, the most common method of assessment, is often unreliable due to recall bias and difficulty in estimating portion sizes and caffeine content across different products.[5]
This guide focuses on the scientific principles and analytical methodologies for using a key urinary metabolite, 1-methylpurine-2,6-dione—more commonly known as 1-methylxanthine (1-MX) —as a robust and objective biomarker for caffeine intake. For researchers and drug development professionals, understanding and implementing biomarker-based assessment is critical for enhancing the precision and validity of study data, particularly when evaluating drug-caffeine interactions or the physiological effects of caffeine itself.
Part 1: The Metabolic Foundation of 1-Methylxanthine as a Biomarker
The utility of 1-MX as a biomarker is rooted in the metabolic pathway of its parent compound, caffeine.
The Hepatic Metabolism of Caffeine
Upon ingestion, caffeine is rapidly and almost completely absorbed, with negligible first-pass metabolism.[6][7] Its biotransformation occurs almost exclusively in the liver, orchestrated primarily by the cytochrome P450 enzyme system.[6][8] Specifically, the CYP1A2 isozyme is responsible for over 95% of caffeine's primary metabolism.[9][10]
The initial and most significant metabolic step (accounting for 70-80% of the pathway) is N-3 demethylation, which converts caffeine into paraxanthine (1,7-dimethylxanthine) .[7][10] Lesser pathways lead to the formation of theobromine and theophylline.[11]
The Genesis of 1-Methylxanthine
Paraxanthine, the primary metabolite, undergoes further metabolism. It is from this secondary metabolic stage that 1-methylxanthine (1-MX) emerges. Paraxanthine is demethylated to form 1-MX, a reaction also influenced by hepatic enzymes. Subsequently, 1-MX can be oxidized by xanthine oxidase (XO) to form 1-methyluric acid (1-MU).[9][10]
Because 1-MX is a downstream product of the main caffeine metabolic route and is excreted in the urine, its concentration provides a direct, quantitative link to the amount of caffeine processed by the body.[2][12] Along with 1-methyluric acid, 1-methylxanthine is one of the principal urinary metabolites of caffeine.[12]
Caption: Caffeine Metabolism Pathway to 1-Methylxanthine.
Part 2: Analytical Quantification of 1-Methylxanthine in Urine
The accurate measurement of 1-MX requires robust and validated analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[1][13]
Causality Behind Experimental Choices
-
Matrix Selection (Urine): Urine is the preferred matrix because it is non-invasive to collect and it concentrates metabolites, making detection easier. Less than 3% of caffeine is excreted unchanged, making its metabolites, like 1-MX, more reliable indicators of total intake over a period.[6][10]
-
Analytical Technique (LC-MS/MS): While HPLC with UV detection can be used, it may lack the sensitivity for low concentrations and can be susceptible to interference from other compounds in the complex urine matrix.[14] LC-MS/MS provides structural confirmation and quantification in a single run, using specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) to isolate the analyte signal from background noise, ensuring high confidence in the results.[13][14]
-
Sample Preparation (Solid Phase Extraction): Direct injection of urine can contaminate the analytical system and cause ion suppression. Solid Phase Extraction (SPE) is a critical step to clean the sample and concentrate the analytes.[15][16] A mixed-mode or reversed-phase SPE cartridge effectively removes salts, urea, and other polar interferences while retaining the slightly more non-polar methylxanthines.
Detailed Experimental Protocol: LC-MS/MS Quantification of 1-MX
This protocol provides a self-validating framework for the quantification of 1-MX in human urine.
1. Materials and Reagents
-
Reference Standards: 1-Methylxanthine (1-MX), Caffeine, Paraxanthine.
-
Internal Standard (IS): Stable isotope-labeled 1-Methylxanthine (e.g., 1-Methylxanthine-¹³C₂,¹⁵N).
-
Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade).
-
Mobile Phase Additives: Formic Acid (LC-MS grade).
-
Water: Ultrapure (18.2 MΩ·cm).
-
SPE Cartridges: Reversed-phase polymer-based (e.g., Waters Oasis HLB, 30 mg).
-
Urine Samples: Collected and stored at -20°C or below until analysis.[13]
2. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of 1-MX and the IS in methanol.
-
Working Solutions: Create serial dilutions from the stock solutions to prepare calibration standards and QC samples by spiking into a drug-free urine pool.
-
Calibration Curve: A typical range would be 10 - 5000 ng/mL, prepared at 8 non-zero concentrations.
-
Quality Controls: Prepare at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).
3. Sample Preparation (Solid Phase Extraction)
-
Thaw urine samples, standards, and QCs. Vortex to mix.
-
Centrifuge at 4000 x g for 10 minutes to pellet particulates.
-
To 200 µL of supernatant, add 20 µL of the IS working solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
4. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-3.5 min: Hold at 95% B
-
3.5-4.0 min: Return to 5% B
-
4.0-5.0 min: Re-equilibrate
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: (Values are illustrative and must be optimized on the specific instrument)
-
1-MX: Precursor Ion [M+H]⁺ m/z 167.1 → Product Ion m/z 124.0
-
IS (1-MX-¹³C₂,¹⁵N): Precursor Ion [M+H]⁺ m/z 170.1 → Product Ion m/z 126.0
-
5. Data Analysis and Validation
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
-
Apply a linear regression model with 1/x² weighting.
-
The calibration curve must have a correlation coefficient (r²) > 0.99.[16]
-
The accuracy of back-calculated standards and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Caption: Analytical Workflow for Urinary 1-Methylxanthine.
Part 3: Data Interpretation and Considerations
Quantitative Data and Expected Values
The concentration of 1-MX in urine is directly correlated with caffeine intake.[2] While absolute values can vary significantly between individuals due to genetics and hydration status, the ratio of metabolites can also provide valuable insights.
| Analyte | Typical Role in Caffeine Metabolism | Typical Urinary Excretion (% of dose) | Notes |
| Caffeine | Parent Compound | < 3% | High levels may indicate very recent intake or slow metabolism.[6][10] |
| Paraxanthine (17X) | Primary Metabolite (~80%) | ~30-40% | Major dimethylxanthine metabolite found in plasma and urine.[11] |
| 1-Methylxanthine (1X) | Secondary Metabolite | ~15-20% | A key downstream product reflecting total caffeine flux.[12] |
| 1-Methyluric Acid (1U) | Oxidation product of 1-MX | ~15-20% | Often the most abundant single urinary metabolite.[12][17] |
| AFMU | Secondary Metabolite | ~10-15% | Used as a marker for N-acetyltransferase 2 (NAT2) activity.[10] |
Note: Percentages are approximate and can vary based on individual metabolism.
Confounding Factors and Scientific Integrity
A trustworthy analysis acknowledges potential variables that can influence results.
-
Genetic Polymorphisms: The activity of the primary metabolizing enzyme, CYP1A2, is subject to genetic variation.[18][19] Individuals can be classified as "fast" or "slow" metabolizers, which will alter the rate of caffeine clearance and the temporal profile of urinary metabolite excretion.[7] For instance, carriers of the CYP1A2*1F allele are generally faster metabolizers.[10]
-
Enzyme Induction/Inhibition:
-
Dietary Factors: Components in foods like cruciferous vegetables can also induce CYP1A2 activity.
-
Hydration Status: Urine concentration varies with fluid intake. To normalize for this, metabolite concentrations are often expressed relative to urinary creatinine concentration (e.g., ng/mg creatinine).
Conclusion
References
- Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function. (2022). livermetabolism.
- Caffeine Pathway, Pharmacokinetics. (n.d.). ClinPGx.
- CYP1A2 and Caffeine: Unraveling the Metabolic Connection. (2023). MyGenome.
- Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing. (n.d.). PMC.
- PharmGKB summary: caffeine p
- Population pharmacokinetics of caffeine and its metabolites theobromine, paraxanthine and theophylline after inhalation in combination with diacetylmorphine. (n.d.). PAGE Meeting.
- Primary metabolic pathways of caffeine. (n.d.).
- Pharmacokinetic Profile of Caffeine and Its Two Main Metabolites in Dried Blood Spots After Five Different Oral Caffeine Adminis. (n.d.). Human Kinetics Journals.
- Pharmacokinetics of caffeine and its metabolites in plasma and urine after consuming a soluble green/roasted coffee blend by healthy subjects. (2014). PubMed.
- CYP1A2. (2019). DNAlysis.
- Chemistry. (n.d.). Chemistry.
- Relationship: Sympathetic Nervous System and 1,3,7-Trimethylpurine-2,6-dione. (n.d.).
- Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities. (2019). PMC.
- Caffeine. (n.d.). Wikipedia.
- Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. (n.d.). CDC Stacks.
- Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities. (2019). PubMed.
- caffeine. (2020). DNAmod.
- (PDF) Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities. (2025).
- A cup of Joe for good health: new biomarkers sought after in coffee consumption study. (2022). Bioanalysis Zone.
- Rapid and Direct Quantitation of Pharmaceutical Drugs from Urine Using MALDI-MS. (2020). Spectroscopy Online.
- Human metabolism of [1-methyl-14C]- and [2-14C]caffeine after oral administr
- The association between urinary caffeine and caffeine metabolites and diabetic retinopathy in individuals with diabetes: NHANES 2009–2014. (2025). PMC.
- Analytical Techniques for the Detection of 2,6-Disubstituted Purines: Application to 2,6-Diaminopurine. (n.d.). Benchchem.
- (PDF) Validation of N-Methylpyridinium as a Feasible Biomarker for Roasted Coffee Intake. (2024).
- Caffeine metabolites as biomarkers for diabetic eye damage. (2025). Bioanalysis Zone.
Sources
- 1. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. The association between urinary caffeine and caffeine metabolites and diabetic retinopathy in individuals with diabetes: NHANES 2009–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP1A2 | DNAlysis [dnalife.academy]
- 8. livermetabolism.com [livermetabolism.com]
- 9. ClinPGx [clinpgx.org]
- 10. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caffeine - Wikipedia [en.wikipedia.org]
- 12. Human metabolism of [1-methyl-14C]- and [2-14C]caffeine after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics of caffeine and its metabolites in plasma and urine after consuming a soluble green/roasted coffee blend by healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mygenome.asia [mygenome.asia]
- 19. researchgate.net [researchgate.net]
The Natural Occurrence and Metabolic Dynamics of 1-Methylpurine-2,6-dione in Plant Alkaloids
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Overview
1-Methylpurine-2,6-dione, universally recognized in phytochemical literature as 1-methylxanthine (1-MX) , is a naturally occurring purine alkaloid and a critical structural analog within the methylxanthine family[1]. While the pharmaceutical and agricultural industries have historically focused on its heavily methylated derivatives—caffeine (1,3,7-trimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine)—1-MX is emerging as a high-value compound. Recent pharmacological studies highlight its efficacy as an adenosine receptor antagonist and a ryanodine receptor (RyR) activator capable of enhancing neurotransmitter release and cognitive function[2].
As a Senior Application Scientist, I have observed that 1-MX is frequently overlooked in standard phytochemical profiling. This is primarily because it exists as a transient intermediate with a rapid turnover rate, resulting in low steady-state concentrations in mature plant tissues. This whitepaper deconstructs the natural occurrence, evolutionary biosynthesis, and validated analytical methodologies required to isolate and quantify 1-MX from complex plant matrices.
Phytochemical Distribution and Evolutionary Convergence
The distribution of purine alkaloids in nature is highly sporadic, restricted primarily to specific angiosperm genera. The presence of 1-MX is governed by the evolutionary convergence of S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases[3].
-
Camellia sinensis (Tea): In tea plants, 1-MX is a minor but critical intermediate. While shoot tips predominantly accumulate caffeine, the root tissues of C. sinensis exhibit a unique catabolic profile, actively degrading theophylline and theobromine back into 1-MX and 3-methylxanthine (3-MX)[4].
-
Citrus Species: Unlike the canonical caffeine pathway found in coffee, Citrus species utilize a divergent biochemical route. Here, xanthine is methylated directly to 1-MX or 3-MX, which is subsequently converted to theophylline[3][5].
-
Coffea and Theobroma: In coffee and cacao, 1-MX is rarely detected in high concentrations. These plants rely on a pathway that heavily favors the sequential methylation of 7-methylxanthine to theobromine, bypassing 1-MX entirely[3].
Biosynthetic and Catabolic Pathways (Mechanistic Insights)
The biosynthesis of 1-MX is a masterclass in enzymatic exaptation. Plants have co-opted ancestral enzymes from the SABATH family (salicylic acid, benzoic acid, theobromine methyltransferase) to build the purine alkaloid network[3].
The Role of N-Methyltransferases (NMTs)
In the de novo synthesis of methylxanthines, the addition of methyl groups to the purine ring dictates the final alkaloid profile.
-
Formation of 1-MX: In non-canonical pathways (such as in Citrus), specific xanthine methyltransferases (e.g., CisXMT1) exhibit 1-N-methyltransferase activity, converting the base xanthine directly into 1-MX[3].
-
Conversion to Theophylline: 1-MX rarely accumulates because it is rapidly consumed by enzymes with 3-N-methyltransferase activity. For instance, the Tea Caffeine Synthase enzyme TCS-8, isolated from C. sinensis, efficiently utilizes 1-MX as a substrate, methylating it at the 3-position to yield theophylline[4][5].
Catabolic Demethylation
1-MX is also generated via degradation. In human metabolism, paraxanthine (1,7-dimethylxanthine) is the primary caffeine catabolite, which is further demethylated to 1-MX[2]. In the plant kingdom, specific root-localized demethylases degrade theophylline into 1-MX to salvage nitrogen during senescence or environmental stress[4].
Fig 1. Convergent biosynthetic and catabolic pathways of 1-Methylxanthine in plant taxa.
Quantitative Data: Abundance and Enzyme Kinetics
To understand the metabolic flux of 1-MX, we must look at the substrate specificities of the enzymes that govern its lifecycle. The tables below summarize the distribution and enzymatic kinetics relevant to 1-MX.
Table 1: Purine Alkaloid Distribution and 1-MX Role in Key Plant Genera
| Plant Genus | Primary End-Product | Role of 1-Methylxanthine (1-MX) | Key Enzymes Involved |
| Camellia (Tea) | Caffeine | Minor intermediate / Root catabolite | TCS1, TCS-8[4] |
| Coffea (Coffee) | Caffeine | Trace / Non-canonical pathway | XMTs (SABATH family)[3] |
| Citrus (Orange) | Theophylline / Caffeine | Key intermediate (Xanthine → 1-MX) | CisXMT1, CisXMT2[3] |
| Theobroma (Cacao) | Theobromine | Rarely detected; pathway favors 3-MX | CS1, CS2[3] |
Table 2: Substrate Specificity of Recombinant N-Methyltransferases on 1-MX
| Enzyme | Source Species | Catalytic Action on 1-MX | Resulting Product | Reference |
| TCS1 | Camellia sinensis | 3-N-methylation | Theophylline | [5] |
| TCS-8 | Camellia sinensis | 3-N-methylation | Theophylline | [4] |
| CisXMT1 | Citrus sinensis | 3-N-methylation | Theophylline | [3] |
| NdmA | Pseudomonas putida (Bacterial) | 1-N-demethylation | Xanthine | [6] |
Validated Experimental Methodologies
Achieving reproducible quantification of 1-MX requires navigating its high polarity (logP ~ -0.3) and the complex polyphenolic matrices of host plants. The following protocols are designed as self-validating systems.
Protocol 1: Extraction and LC-MS/MS Profiling of 1-MX
Expertise Note: Because 1-MX is highly polar, it exhibits poor retention on traditional C18 stationary phases, often co-eluting with the solvent front where ion suppression is severe. Utilizing an Oasis HLB cartridge for cleanup and a high-strength silica (HSS) T3 column for LC is critical for baseline resolution.
-
Cryogenic Grinding: Flash-freeze fresh plant tissue (e.g., C. sinensis roots) in liquid nitrogen to immediately quench endogenous demethylase activity. Pulverize to a fine powder.
-
Solvent Extraction: Extract 100 mg of lyophilized powder with 1.0 mL of 70% methanol containing 0.1% formic acid (FA).
-
Causality: The 0.1% FA protonates the weakly basic nitrogen atoms of the purine ring, enhancing solubility in the polar organic phase while simultaneously precipitating high-molecular-weight proteins.
-
-
Protein Precipitation: Sonicate the homogenate for 15 minutes at 4°C, then centrifuge at 14,000 × g for 10 minutes.
-
SPE Purification: Load the supernatant onto an Oasis HLB (Hydrophilic-Lipophilic Balance) solid-phase extraction cartridge.
-
Causality: The HLB sorbent retains polar purine alkaloids without requiring strict pH adjustments, allowing a 5% methanol wash step to flush away complex catechins that cause matrix effects in the mass spectrometer.
-
-
UPLC-MS/MS Analysis: Elute with 100% methanol, evaporate under nitrogen, and reconstitute in the mobile phase. Analyze via UPLC-ESI-MS/MS in positive Multiple Reaction Monitoring (MRM) mode.
Fig 2. Optimized LC-MS/MS workflow for the extraction and quantification of 1-MX from plant matrices.
Protocol 2: In Vitro N-Methyltransferase (TCS-8) Activity Assay
To validate the biosynthetic conversion of 1-MX to theophylline[4], the following in vitro assay isolates the enzymatic variable.
-
Reaction Mixture: In a 100 µL volume, combine 50 mM Tris-HCl buffer (pH 8.0), 100 µM 1-MX (substrate), 200 µM S-adenosyl-L-methionine (SAM, the methyl donor), and 5 µg of purified recombinant TCS-8 enzyme.
-
Incubation: Incubate the mixture at 30°C for exactly 30 minutes.
-
Quenching: Terminate the reaction by adding 10 µL of 1 M HCl.
-
Causality: Rapid acidification denatures the recombinant enzyme instantly, locking the product concentration and preventing artifactual methylation while the sample sits in the autosampler queue.
-
-
Self-Validation (Controls): Run parallel negative controls—one lacking SAM, and one using heat-denatured TCS-8.
-
Causality: This ensures that any detected theophylline is strictly the result of enzymatic 3-N-methylation, ruling out background contamination.
-
-
Quantification: Analyze the conversion rate via reverse-phase HPLC with UV detection at 272 nm[7].
Conclusion and Future Directions
1-Methylpurine-2,6-dione (1-MX) is far more than a mere metabolic stepping stone. Its presence in plant taxa like Camellia and Citrus maps the convergent evolution of purine alkaloid biosynthesis. For drug development professionals, the optimized extraction and enzymatic synthesis of 1-MX opens new avenues for sourcing this compound as an active pharmaceutical ingredient (API) targeting neurodegenerative diseases and respiratory conditions. Future metabolic engineering of plant roots or microbial platforms (e.g., E. coli expressing NdmA demethylases) will likely serve as the primary commercial source for high-purity 1-MX[6][8].
References
-
Evolution of the biochemistry underpinning purine alkaloid metabolism in plants Proceedings of the Royal Society B: Biological Sciences URL:[Link]
-
Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation Frontiers in Plant Science URL:[Link]
-
Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks Nutrients (NIH / PMC) URL:[Link]
-
Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies Molecules (NIH / PMC) URL:[Link]
-
1-Methylxanthine enhances memory and neurotransmitter levels PLOS One URL:[Link]
-
Convergent evolution of caffeine in plants by co-option of exapted ancestral enzymes Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
A new HPLC analytical method to study fungal caffeine metabolism Biotechnology Techniques (IRD) URL:[Link]
-
Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5 Journal of Bacteriology (ASM) URL:[Link]
Sources
- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methylxanthine enhances memory and neurotransmitter levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation [frontiersin.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. journals.asm.org [journals.asm.org]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Resolution HPLC Method Development for 1-Methylpurine-2,6-dione (1-Methylxanthine)
[1]
Abstract
This Application Note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 1-Methylpurine-2,6-dione (1-Methylxanthine or 1-MX).[1][2] As a primary metabolite of caffeine and theophylline, 1-MX serves as a critical biomarker for Cytochrome P450 1A2 (CYP1A2) activity. This guide moves beyond basic recipe-following, providing the mechanistic rationale required for method transfer, optimization, and troubleshooting in pharmaceutical and clinical research settings.
Part 1: Physicochemical Profile & Detection Strategy[1]
Effective method development begins with understanding the analyte. 1-Methylxanthine is an amphoteric polar molecule, presenting unique retention challenges on standard reverse-phase columns.
| Property | Value | Implication for HPLC |
| IUPAC Name | 1-Methyl-3,7-dihydropurine-2,6-dione | Core xanthine structure.[1][3][4] |
| pKa Values | pKa₁ ≈ 0.9 (Basic); pKa₂ ≈ 7.7-8.3 (Acidic) | At pH 3.0–5.0, the molecule is neutral, maximizing retention on C18.[1] |
| LogP | -0.5 to -0.1 (Hydrophilic) | Weak retention on standard C18; requires high aqueous content or "Polar-Embedded" phases.[1] |
| UV Max | 270–273 nm | High sensitivity detection using standard UV/PDA detectors. |
| Solubility | Low in cold water; Soluble in basic solutions/DMSO | Stock solutions require pH adjustment or co-solvents (DMSO). |
The Separation Challenge
The primary difficulty in 1-MX analysis is separating it from its structural isomers (3-Methylxanthine, 7-Methylxanthine) and downstream metabolites (1-Methyluric acid).[1] Standard C18 columns often fail to retain 1-MX sufficiently, leading to elution in the void volume or co-elution with matrix interferents.[1]
The Solution: Use of a Polar-Embedded C18 or Aq-C18 column combined with a controlled acidic pH mobile phase.[1]
Part 2: Method Development Logic
Stationary Phase Selection
-
Why not Standard C18? Pure alkyl chains often suffer from "phase collapse" (dewetting) in highly aqueous mobile phases required to retain polar 1-MX.[1]
-
Selected Phase: C18 with Polar Endcapping (e.g., Phenomenex Luna Omega Polar C18, Waters Atlantis T3, or Agilent Zorbax SB-Aq).
-
Mechanism: These phases remain fully wetted in 100% aqueous conditions and provide dual retention mechanisms: hydrophobic interaction (methyl group) and hydrogen bonding (polar group), enhancing resolution of the early-eluting 1-MX.
Mobile Phase Optimization
-
Buffer (Solvent A): 10 mM Sodium Acetate adjusted to pH 4.5 .
-
Reasoning: At pH 4.5, 1-MX is in its neutral non-ionic form (between pKa 0.9 and 7.7).[1] This prevents peak broadening caused by secondary ionic interactions with residual silanols on the column.
-
-
Organic Modifier (Solvent B): Acetonitrile (ACN) or Methanol (MeOH).
-
Choice:Acetonitrile is preferred for sharper peaks and lower backpressure. Methanol can offer different selectivity if isomer separation (e.g., vs 3-MX) is difficult.[1]
-
Detection
Part 3: Optimized Experimental Protocol
Equipment & Reagents[1]
-
HPLC System: Binary gradient pump, Autosampler, Column Oven, UV/PDA Detector.[1]
-
Column: Polar C18 (150 mm x 4.6 mm, 3 µm or 5 µm).
-
Reagents: HPLC-grade Acetonitrile, Sodium Acetate, Glacial Acetic Acid, DMSO (for stock prep).
Standard Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of 1-Methylxanthine. Dissolve in 1 mL DMSO (to ensure solubility), then dilute to 10 mL with water. Note: 1-MX dissolves poorly in pure water/methanol.[1]
-
Working Standards: Serially dilute Stock with Mobile Phase A to concentrations of 0.5, 1, 5, 10, 20, and 50 µg/mL.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 10 mM Sodium Acetate, pH 4.5 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10–20 µL |
| Detection | UV @ 273 nm |
| Run Time | 15 Minutes |
Gradient Program
A shallow gradient is critical to separate 1-MX from early eluting uric acids and late eluting caffeine.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Isocratic Hold (Retain 1-MX) |
| 2.0 | 95 | 5 | End Hold |
| 8.0 | 85 | 15 | Linear Gradient |
| 10.0 | 60 | 40 | Wash (Elute Caffeine/Impurities) |
| 11.0 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End of Run |
Part 4: Method Validation (Acceptance Criteria)
This method is designed to be self-validating.[1] The following parameters should be verified during implementation.
| Parameter | Acceptance Criteria | Notes |
| Specificity | Resolution (Rs) > 1.5 | Between 1-MX and nearest peak (usually 3-MX or 1-Methyluric acid).[1] |
| Linearity | R² > 0.999 | Range: 0.1 – 50 µg/mL. |
| Precision (RSD) | < 2.0% | Based on 6 replicate injections of 10 µg/mL standard. |
| LOD / LOQ | ~0.05 / 0.15 µg/mL | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). |
| Recovery | 95% – 105% | Spike recovery in sample matrix. |
Part 5: Visualizations
Analytical Workflow
This diagram outlines the logical flow from sample preparation to data reporting.
Figure 1: End-to-end analytical workflow for 1-Methylxanthine quantification.
Separation Mechanism
Understanding how the separation works aids in troubleshooting.
Figure 2: Mechanistic interaction between 1-MX and the Polar-Embedded stationary phase.
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Metal chelation or secondary silanol interactions.[1] | Ensure buffer concentration is >10mM. Add 0.1% EDTA if severe. Use "Endcapped" columns. |
| Retention Shift | Phase dewetting (if using standard C18). | Switch to "Aq" or "Polar" C18 column. Ensure at least 2-5% organic is present if not using Aq column.[1] |
| Low Sensitivity | Incorrect wavelength or pH. | Verify UV max at 273 nm. Ensure pH is controlled (pH > 8 causes ionization and shift). |
| Split Peaks | Solvent mismatch. | Sample solvent is too strong (e.g., 100% MeOH). Dilute sample with Mobile Phase A before injection. |
References
-
PubChem. (n.d.). 1-Methylxanthine | C6H6N4O2.[1][3][6] National Library of Medicine. Retrieved March 2, 2026, from [Link][1]
-
Orr, H. L., & Bocker, R. (1998).[1] A new HPLC analytical method to study fungal caffeine metabolism. Biotechnology Techniques. Retrieved March 2, 2026, from [Link][1]
-
Cañas, A., et al. (2014).[1] Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma. LCGC International. Retrieved March 2, 2026, from [Link][1]
-
FooDB. (n.d.). Compound 1-Methylxanthine (FDB027885).[1] FooDB. Retrieved March 2, 2026, from [Link][1]
Sources
- 1. Showing Compound 1-Methylxanthine (FDB027885) - FooDB [foodb.ca]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pk-db.com [pk-db.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methylxanthine | Endogenous Metabolite | TargetMol [targetmol.com]
1-Methylpurine-2,6-dione solubility in DMSO and aqueous buffers
An Application Guide to the Solubility of 1-Methylpurine-2,6-dione in DMSO and Aqueous Systems
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the solubility characteristics and handling of 1-Methylpurine-2,6-dione. Also known as 1-methylxanthine, this compound is a key metabolite of caffeine and theophylline and is of significant interest for its biological activities, including the enhancement of radiosensitivity in tumor cells.[1][2][3] Proper dissolution is critical for obtaining reproducible and reliable results in both in vitro and in vivo experimental settings.
This guide moves beyond simple protocols to explain the physicochemical principles governing the solubility of 1-methylxanthine, ensuring that researchers can not only follow procedures but also troubleshoot and adapt them to their specific experimental needs.
Physicochemical Profile: Understanding the "Why" of Solubility
1-Methylpurine-2,6-dione (M.W. 166.14 g/mol ) is typically supplied as a light yellow or beige solid powder.[4][5] Its solubility is governed by its molecular structure, which features both hydrogen bond donors and acceptors, as well as acidic and basic centers, making its behavior in solution complex and highly dependent on the solvent system.
-
Polarity and Hydrogen Bonding: The presence of amide and amine functionalities, along with carbonyl groups, imparts significant polarity. The predicted LogP value is approximately -0.3 to -0.4, indicating its hydrophilic nature.[4][6]
-
Amphoteric Nature and pKa: 1-Methylxanthine is an amphoteric molecule, meaning it can act as both an acid and a base. The purine ring contains N-H protons that can be deprotonated (acidic) and nitrogen atoms that can be protonated (basic).
-
The reported acidic pKa is approximately 7.7, corresponding to the dissociation of a proton from one of the ring nitrogens.[7] This implies that in basic aqueous buffers (pH > 7.7), the molecule will become increasingly deprotonated and anionic, which is expected to enhance its aqueous solubility.
-
A predicted basic pKa of around 1.67 suggests that in strongly acidic conditions (pH < 1.67), the molecule can become protonated and cationic, which may also increase solubility.[6]
-
This dual nature is pivotal for understanding its limited solubility in neutral water and dictates the strategies for preparing solutions in various aqueous buffers.
Quantitative Solubility Data
The solubility of 1-Methylpurine-2,6-dione has been determined in several common laboratory solvent systems. The following table summarizes this data for easy reference. It is crucial to note that solubility can be batch-dependent, and these values should be used as a starting point for your own assessments.
| Solvent System | Reported Solubility | Molar Concentration (Approx.) | Notes & Recommendations |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[2] | 120.38 mM | This is the recommended solvent for preparing high-concentration stock solutions. Sonication and/or gentle warming may be required to achieve full dissolution.[1][2] |
| Water / Neutral Buffer (pH 7.4) | >24.9 µg/mL[4][8] | >0.15 mM | Solubility in neutral aqueous media is very low. Direct dissolution is not practical for most experimental concentrations.[9] |
| Co-Solvent Formulation 1 | ≥ 1 mg/mL[1][2] | ≥ 6.02 mM | A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This system is designed for in vivo administration.[1][2] |
| Co-Solvent Formulation 2 | ≥ 1 mg/mL[1][3] | ≥ 6.02 mM | A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline). Sulfobutylether-β-cyclodextrin acts as a solubilizing agent.[1][3] |
Experimental Workflow for Solution Preparation
The following diagram illustrates the logical workflow for preparing solutions of 1-Methylpurine-2,6-dione, starting from the solid compound. This workflow is designed to ensure maximum solubility and stability.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Methylxanthine | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Showing Compound 1-Methylxanthine (FDB027885) - FooDB [foodb.ca]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. scent.vn [scent.vn]
- 9. caymanchem.com [caymanchem.com]
Application Note: Precision Synthesis of 1-Methylpurine-2,6-dione (1-Methylxanthine)
This Application Note is designed for researchers and drug development professionals requiring high-purity 1-Methylpurine-2,6-dione (1-Methylxanthine) . It details two distinct synthetic strategies: a Biocatalytic Route (utilizing Theophylline as a direct precursor via selective demethylation) and a Chemical Route (a modified Traube synthesis using acyclic precursors analogous to those of Theophylline).
Executive Summary & Strategic Analysis
1-Methylpurine-2,6-dione (1-Methylxanthine, 1-MX) is a critical metabolite of caffeine and theophylline, possessing distinct adenosine receptor antagonist properties and serving as a biomarker for CYP1A2 activity.
Synthesizing 1-MX presents a specific regiochemical challenge:
-
Theophylline (1,3-Dimethylxanthine): Contains methyl groups at N1 and N3.[1]
-
Target (1-Methylxanthine): Contains a methyl group at N1 only.
Therefore, the synthesis requires either the selective removal of the N3-methyl group from Theophylline or a de novo synthesis that selectively places a methyl group at N1 while leaving N3 unsubstituted.
Comparison of Synthetic Routes
| Feature | Route A: Biocatalytic N3-Demethylation | Route B: Modified Traube Synthesis |
| Precursor | Theophylline (1,3-Dimethylxanthine) | N-Methylurea + Cyanoacetic Acid |
| Strategy | Selective enzymatic cleavage of N3-Methyl | De novo ring construction |
| Selectivity | High (>98%) via specific N-demethylases | Moderate/Low (Mixture of 1-Me and 3-Me isomers) |
| Yield | High (>90% conversion) | Low to Moderate (~20-40% overall) |
| Application | Preferred for high-purity metabolite production | Preferred for structural analog libraries |
Route A: Biocatalytic N3-Demethylation (Recommended)
This protocol utilizes metabolically engineered E. coli expressing NdmB (N3-demethylase), derived from Pseudomonas putida CBB5. This is the most efficient method to convert Theophylline directly into 1-Methylxanthine.
Mechanism of Action
The enzyme NdmB catalyzes the oxidative demethylation of the N3-methyl group. The reaction consumes O₂ and NADH, releasing Formaldehyde and 1-Methylxanthine.
Figure 1: Biocatalytic pathway for the selective conversion of Theophylline to 1-Methylxanthine via NdmB.
Experimental Protocol
Materials:
-
Substrate: Theophylline (Sigma-Aldrich, >99%).
-
Biocatalyst: E. coli BL21(DE3) expressing ndmB gene (plasmid pET28a-ndmB).
-
Buffer: 50 mM Potassium Phosphate (KPi), pH 7.5.
-
Cofactor: Glucose (for NADH regeneration by resting cells).
Workflow:
-
Biocatalyst Preparation:
-
Inoculate E. coli (NdmB) in LB broth + Kanamycin (50 µg/mL).
-
Grow at 37°C until OD₆₀₀ reaches 0.6–0.8.
-
Induce with 0.1 mM IPTG; incubate at 25°C for 16 hours.
-
Harvest cells by centrifugation (4,000 × g, 15 min). Wash twice with KPi buffer.
-
Resuspend cells to a final density of 30 mg DCW/mL (Dry Cell Weight).
-
-
Biotransformation Reaction:
-
Purification (Work-up):
-
Centrifuge to remove cells (10,000 × g, 20 min).
-
Adjust supernatant pH to 3.0 using 6M HCl (precipitates some impurities).
-
Extract supernatant with Chloroform:Isopropanol (3:1) (3 × 50 mL). Note: 1-MX is moderately soluble in water; exhaustive extraction or solid-phase extraction (C18) is preferred for high recovery.
-
Alternative Isolation: Evaporate aqueous phase to dryness, redissolve in hot water, and crystallize at 4°C.
-
Route B: Modified Traube Synthesis (Chemical)
This route constructs the purine ring from acyclic precursors (Methylurea and Cyanoacetic acid).[5] This is the "Classic" approach implied by "Theophylline Precursors" but requires strict regiochemical control.
Challenge: Reaction of Methylurea with Cyanoacetic acid can yield both 1-Methyl and 3-Methyl isomers depending on the cyclization direction. The protocol below is optimized for the 1-Methyl isomer.
Synthetic Pathway
Figure 2: De novo synthesis of 1-Methylxanthine via the Traube Purine Synthesis.
Experimental Protocol
Step 1: Condensation & Cyclization [6]
-
Reagents: N-Methylurea (10 g), Cyanoacetic acid (12 g), Acetic Anhydride (20 mL).
-
Procedure:
-
Mix N-Methylurea and Cyanoacetic acid in Acetic Anhydride. Heat at 70°C for 2 hours.
-
Concentrate in vacuo to obtain the N-cyanoacetyl-N-methylurea intermediate.
-
Cyclization: Dissolve residue in 10% NaOH (50 mL). Heat at 90°C for 1 hour.
-
Cool and acidify with HCl to pH 5. The precipitate is primarily 1-methyl-6-aminouracil (Note: 3-methyl isomer is a common contaminant; recrystallize from water).
-
Step 2: Nitrosation
-
Reagents: 1-Methyl-6-aminouracil (5 g), NaNO₂ (3 g), HCl.
-
Procedure:
Step 3: Reduction
-
Reagents: Sodium Dithionite (Na₂S₂O₄).
-
Procedure:
-
Suspend nitroso compound in warm water (50°C).
-
Add Na₂S₂O₄ portions until the red color disappears (turns tan/yellow).
-
Filter to isolate 1-methyl-4,5-diaminouracil .[9]
-
Step 4: Ring Closure (Traube Closure)
-
Reagents: Formic Acid (85%).
-
Procedure:
-
Reflux the diamine in Formic Acid (20 mL) for 4 hours.
-
Add 10% NaOH to complete the dehydration of the formyl intermediate if necessary (or reflux in formamide).
-
Cool and neutralize. 1-Methylxanthine precipitates as a white solid.
-
Analytical Validation (QC)
Verify the identity and purity of the synthesized 1-Methylxanthine to distinguish it from Theophylline and 3-Methylxanthine.
Table 1: Analytical Specifications
| Method | Parameter | 1-Methylxanthine (Target) | Theophylline (Impurity) |
| HPLC | Retention Time (C18, MeOH:H2O) | ~4.5 min | ~8.2 min |
| UV-Vis | 272 nm | 272 nm (Indistinguishable) | |
| ¹H-NMR | N-Methyl Signals (DMSO-d₆) | Single singlet at ~3.25 ppm (N1-Me) | Two singlets at ~3.2 & ~3.4 ppm |
| Mass Spec | Parent Ion [M+H]⁺ | 167.06 m/z | 181.07 m/z |
References
-
Summers, R. M., et al. (2012). "Novel N-demethylase genes from Pseudomonas putida CBB5 enable the conversion of caffeine and theophylline to 1-methylxanthine." Journal of Bacteriology. Link
-
Black, T. H., & Gatto, C. (1989).[10] "An Inexpensive, Efficient Synthesis of 1-Methylxanthine." Synthetic Communications. Link
-
Santos, P. M., et al. (2010). "Demethylation of theophylline to 1-methylxanthine: the first step of an antioxidising cascade."[2][3][4] Redox Report. Link
-
Müller, C. E. (2011).[11] "Prodrug approaches for enhancing the bioavailability of drugs with low solubility." Chemistry & Biodiversity. (Context on Methylxanthine derivatives). Link
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Demethylation of theophylline (1,3-dimethylxanthine) to 1-methylxanthine: the first step of an antioxidising cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novaresearch.unl.pt [novaresearch.unl.pt]
- 4. tandfonline.com [tandfonline.com]
- 5. US2523496A - Method of preparing xanthine and methylated xanthines - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US5510484A - Process for preparing 1,3-dimethy-4,5-diaminouracil - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
Application Notes & Protocols: In Vivo Dosing Formulation for 1-Methylxanthine in Rodent Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stable and effective in vivo dosing formulations for 1-Methylxanthine (1-MX) in rodent models. 1-Methylxanthine, a primary metabolite of caffeine and paraxanthine, is of increasing interest for its potential physiological effects, including neuroprotective and cognitive-enhancing properties.[1][2] Due to its physicochemical characteristics, particularly its limited aqueous solubility, developing a suitable vehicle for consistent in vivo delivery is critical for obtaining reliable and reproducible experimental outcomes. This guide details the relevant properties of 1-MX, evaluates common vehicle systems, and provides validated, step-by-step protocols for preparing both suspension and solution-based formulations suitable for various research needs.
Introduction: The Formulation Imperative for 1-Methylxanthine
1-Methylxanthine (1-MX) is a purine alkaloid and a significant human urinary metabolite of caffeine and theophylline.[3][4] Recent studies have explored its role as an adenosine receptor antagonist and its potential to enhance memory and modulate neurotransmitter levels, sparking further investigation into its therapeutic applications.[1][2][5]
The successful in vivo evaluation of any test compound hinges on the formulation's ability to deliver a precise and bioavailable dose. For compounds like 1-MX, which are not freely soluble in simple aqueous vehicles, the choice of formulation strategy is a critical experimental parameter.[6][7] An inappropriate vehicle can lead to poor absorption, inconsistent exposure, and potentially confounding toxicity, ultimately compromising the integrity of the study.[8][9] This guide explains the causality behind formulation choices, providing robust protocols that ensure dose accuracy and support the generation of high-quality preclinical data.
Physicochemical Profile of 1-Methylxanthine
Understanding the inherent properties of 1-MX is the foundation for designing an effective delivery system. As a solid, light-yellow powder, its solubility is a key challenge that dictates the formulation approach.[6][10]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₄O₂ | PubChem[6], Natural Micron[10] |
| Molecular Weight | 166.14 g/mol | PubChem[6], Natural Micron[10] |
| Appearance | Light yellow to dark yellow solid powder | PubChem[6], Natural Micron[10] |
| Solubility (Water) | Slightly soluble (>24.9 µg/mL at pH 7.4) | Cayman Chemical[7], PubChem[6] |
| Solubility (DMSO) | ~20 mg/mL | TargetMol[3] |
The low aqueous solubility necessitates the use of either a suspension or a solubilization-enhancing vehicle system to achieve the required concentrations for in vivo rodent studies.
Strategic Vehicle Selection for Rodent Dosing
The choice of vehicle depends on the desired dose, the route of administration (e.g., oral gavage, intraperitoneal injection), and the required formulation type (solution vs. suspension). The objective is always to use the simplest and most inert vehicle possible to avoid confounding biological effects.[11]
| Vehicle/System | Type | Common Use | Key Advantages | Key Considerations |
| 0.5% - 1% Methylcellulose (MC) or Carboxymethyl Cellulose (CMC) in Water/Saline | Aqueous Suspension | Oral (PO) | Well-tolerated, easy to prepare, commonly used in toxicology studies.[8][9] | Requires constant agitation for dose uniformity; not suitable for IV/IP routes. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Co-Solvent Solution | Oral (PO), Intraperitoneal (IP) | Achieves a clear solution for poorly soluble compounds, suitable for sterile filtration.[3][4] | More complex to prepare; potential for vehicle-induced biological effects.[12] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Cyclodextrin Solution | Oral (PO), Intraperitoneal (IP) | Enhances solubility via molecular encapsulation; generally well-tolerated.[4] | Cyclodextrins can alter pharmacokinetics; higher cost. |
| Corn Oil / Sesame Oil | Oil-Based Vehicle | Oral (PO), Subcutaneous (SC) | Suitable for highly lipophilic compounds.[13] | Not suitable for 1-MX; can influence absorption kinetics. |
Decision-Making Workflow for Formulation Selection
The selection of an appropriate formulation is a logical process driven by the experimental requirements. A suspension is often the first choice for oral studies due to its simplicity and good safety profile. However, if a high dose is needed that cannot be achieved in a reasonable suspension volume, or if the route of administration requires a true solution (e.g., IP, IV), a co-solvent or cyclodextrin-based system becomes necessary.
Caption: Formulation selection workflow for 1-Methylxanthine.
Detailed Formulation Protocols
General Best Practices:
-
Always use high-purity reagents and sterile, pyrogen-free water or saline for all preparations.
-
Prepare formulations fresh daily to ensure stability and prevent degradation.[4]
-
For suspension formulations, ensure continuous, vigorous mixing (e.g., with a magnetic stirrer) during dose aspiration to guarantee homogeneity.
-
For solution formulations, visually inspect for clarity and absence of precipitation before administration.
-
Crucially, every study must include a vehicle-only control group to differentiate the effects of 1-MX from those of the excipients.[14]
Protocol 1: 1-Methylxanthine Suspension for Oral Gavage
This protocol is based on a formulation successfully used in recent rodent studies and is ideal for oral administration when a true solution is not required.[1][15][16]
Vehicle Composition: 0.5% (w/v) Carboxymethyl Cellulose (CMC) in sterile water.
Materials:
-
1-Methylxanthine powder
-
Carboxymethyl Cellulose sodium (low viscosity)
-
Sterile Water for Injection (or equivalent)
-
Glass beaker or bottle
-
Magnetic stirrer and stir bar
-
Weighing scale
Step-by-Step Methodology:
-
Prepare the 0.5% CMC Vehicle:
-
Measure out 90% of the final required volume of sterile water into a beaker with a magnetic stir bar.
-
Heat the water to ~60-70°C while stirring to create a vortex.
-
Slowly sprinkle 0.5 g of CMC powder for every 100 mL of final volume into the vortex to prevent clumping.
-
Once the CMC is dispersed, remove from heat and continue stirring. Add the remaining 10% of cold sterile water and stir until the solution is cool and homogenous. It may appear slightly viscous and opalescent.
-
Expert Tip: Preparing the CMC vehicle the night before and allowing it to hydrate overnight at 4°C often results in a more uniform solution.
-
-
Prepare the 1-MX Suspension:
-
Calculate the required amount of 1-MX based on the target dose (mg/kg), animal weight (kg), dosing volume (mL/kg), and total number of animals plus overage.
-
Example Calculation: For a 10 mg/kg dose in a 25g (0.025 kg) mouse at a dosing volume of 10 mL/kg, each mouse receives 0.25 mg in 0.25 mL. For 10 mice + 20% overage, you need 3 mg of 1-MX in 3 mL of vehicle. The final concentration is 1 mg/mL.
-
-
Weigh the calculated amount of 1-MX powder.
-
To aid in dispersion, create a paste by adding a very small amount of the prepared CMC vehicle to the 1-MX powder and triturating with a spatula.
-
Gradually add the remaining CMC vehicle to the paste while stirring continuously with the magnetic stirrer.
-
Stir the final suspension for at least 30 minutes before dosing to ensure maximum homogeneity.
-
-
Administration:
-
Keep the suspension on the magnetic stirrer throughout the entire dosing procedure.
-
Use an appropriate oral gavage needle. Withdraw each dose immediately before administration to an animal.
-
Protocol 2: Solubilized 1-Methylxanthine Formulation (Co-Solvent System)
This protocol produces a clear solution and is suitable for oral gavage or intraperitoneal (IP) injection. It is recommended when a higher concentration is needed or when the route requires a particle-free liquid. The formulation composition is recommended by multiple chemical suppliers for in vivo use.[3][4]
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
Materials:
-
1-Methylxanthine powder
-
Dimethyl sulfoxide (DMSO), cell culture grade or higher
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes or vials
Step-by-Step Methodology:
The sequential addition and complete dissolution at each step are critical for success. The target concentration for this vehicle is typically ≥ 1 mg/mL.[3][4]
-
Prepare the 1-MX Stock in DMSO:
-
Weigh the required amount of 1-MX.
-
Add the volume of DMSO that will correspond to 10% of the final total volume.
-
Vortex and/or sonicate until the 1-MX is completely dissolved and the solution is clear. This is the most critical step. Do not proceed if the compound is not fully dissolved in the DMSO.
-
-
Add Co-solvents Sequentially:
-
Step A: To the clear DMSO stock solution, add the volume of PEG300 corresponding to 40% of the final volume. Mix thoroughly until the solution is completely clear.
-
Step B: To the clear DMSO/PEG300 mixture, add the volume of Tween 80 corresponding to 5% of the final volume. Mix again until fully clarified.
-
Step C: Finally, add the volume of sterile saline corresponding to 45% of the final volume. Mix to obtain the final homogenous solution.
-
-
Final Checks and Administration:
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, gentle warming (37°C) and/or sonication may aid dissolution.[4] If it persists, the concentration may be too high for this vehicle.
-
For IP injection, sterile filtration through a 0.22 µm filter is recommended if all components are compatible.
-
Caption: Sequential preparation of the co-solvent formulation.
Quality Control and Safety Considerations
-
Formulation Analysis: For pivotal studies, it is highly recommended to verify the concentration and stability of 1-MX in the final formulation using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[17][18][19] This validates the preparation procedure and ensures accurate dosing.
-
Excipient Safety: The excipients recommended in these protocols are widely used in preclinical studies.[8] However, they are not completely inert. High concentrations of DMSO can cause irritation and have systemic effects, while polysorbates have been associated with adverse reactions in some cases.[12][13] The concentrations used in Protocol 2 are generally considered safe for rodents, but the inclusion of a vehicle control group is essential to account for any potential effects.[8]
-
Administration Volume: Adhere to established guidelines for maximum administration volumes in rodents to avoid undue stress or physical harm. For oral gavage in rats, a volume of 10 mL/kg is commonly used.[1][15] For mice, 5-10 mL/kg is typical. For IP injections, the volume is generally kept lower.
Conclusion
The successful in vivo investigation of 1-Methylxanthine in rodent models requires a carefully prepared and validated dosing formulation. For routine oral gavage studies, a 0.5% CMC suspension provides a simple, well-tolerated, and effective vehicle. For applications requiring a true solution or higher dose concentrations, a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is a reliable option. By following the detailed protocols and best practices outlined in this guide, researchers can ensure accurate and consistent delivery of 1-Methylxanthine, leading to more robust and reproducible scientific outcomes.
References
- Vertex AI Search Result. (2025, August 31).
-
PubChem. 1-Methylxanthine | C6H6N4O2 | CID 80220. Retrieved March 7, 2026, from [Link]
-
Natural Micron Pharm Tech. 1-Methylxanthine. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2024, May). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats | Request PDF. Retrieved March 7, 2026, from [Link]
-
Jäger, R., Abou Sawan, S., Orrú, M., Tinsley, G. M., Purpura, M., Wells, S. D., et al. (2025, January 16). 1-Methylxanthine enhances memory and neurotransmitter levels. PLOS One. [Link]
- Vertex AI Search Result. (2025, January 16).
-
PubMed. In vivo and in vitro 1-methylxanthine metabolism in the rat. Evidence that the dehydrogenase form of xanthine oxidase predominates in intact perfused liver. Retrieved March 7, 2026, from [Link]
- Ovid. (2010). Early Toxicology Signal Generation in the Mouse.
-
ResearchGate. (2025, January 16). 1-Methylxanthine enhances memory and neurotransmitter levels. Retrieved March 7, 2026, from [Link]
-
PubMed. (2025, January 16). 1-Methylxanthine enhances memory and neurotransmitter levels. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2014, March 6). (PDF) Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man. Retrieved March 7, 2026, from [Link]
-
FDA. Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved March 7, 2026, from [Link]
-
FooDB. (2011, September 21). Showing Compound 1-Methylxanthine (FDB027885). Retrieved March 7, 2026, from [Link]
-
Mus, L. M., Denecker, G., Speleman, F., & Roman, B. I. (2018, February 22). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE, 13(2), e0192548. [Link]
- CIR Report Data Sheet. (2019, January 25). Safety Assessment of Methylxanthines as Used in Cosmetics.
-
PubMed. (1995). Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620. Pharmacology Biochemistry and Behavior, 50(4), 521-526. [Link]
-
PMC. (2025, January 16). 1-Methylxanthine enhances memory and neurotransmitter levels. Retrieved March 7, 2026, from [Link]
-
PLOS. (2025, January 16). 1-Methylxanthine enhances memory and neurotransmitter levels. Retrieved March 7, 2026, from [Link]
-
PMC. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Retrieved March 7, 2026, from [Link]
-
PrepChem.com. Synthesis of 1-methylxanthine. Retrieved March 7, 2026, from [Link]
-
Spectroscopy Online. (2020, November 16). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Retrieved March 7, 2026, from [Link]
-
PMC. (2019, November 3). Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry. Retrieved March 7, 2026, from [Link]
-
Horizon IRD. A new HPLC analytical method to study fungal caffeine metabolism. Retrieved March 7, 2026, from [Link]
-
PMC. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Retrieved March 7, 2026, from [Link]
-
PubMed. (1984). Analytical methods for quantitation of methylxanthines. Progress in Clinical and Biological Research, 158, 17-28. [Link]
-
accessdata.fda.gov. (1999, August 27). NDA 20-793. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (PDF) Analytical Methods for Quantitation of Methylxanthines. Retrieved March 7, 2026, from [Link]
-
. The safety of pharmaceutical excipients. Retrieved March 7, 2026, from [Link]
-
Semantic Scholar. (2021, November 2). Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose. Retrieved March 7, 2026, from [Link]
Sources
- 1. 1-Methylxanthine enhances memory and neurotransmitter levels | PLOS One [journals.plos.org]
- 2. 1-Methylxanthine enhances memory and neurotransmitter levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methylxanthine | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.plos.org [journals.plos.org]
- 6. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-Methylxanthine - Natural Micron Pharm Tech [nmpharmtech.com]
- 11. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 16. 1-Methylxanthine enhances memory and neurotransmitter levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 18. Analytical methods for quantitation of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Robust SPE & LC-MS/MS Workflow for Urinary 1-Methylxanthine
Introduction & Clinical Significance
1-Methylxanthine (1-MX) is a primary metabolite of caffeine and theophylline, formed via CYP1A2-mediated demethylation. In clinical pharmacology and toxicology, 1-MX serves as a critical biomarker for:
-
CYP1A2 Activity Phenotyping: The ratio of 1-MX to other caffeine metabolites (e.g., 1,7-dimethyluric acid) in urine is a non-invasive probe for hepatic CYP1A2 activity.
-
Asthma Therapy Monitoring: As a downstream metabolite of theophylline, its quantification aids in assessing patient compliance and metabolic clearance rates.
The Analytical Challenge
1-MX presents a specific challenge for extraction due to its high polarity (LogP ≈ -0.3 ) and amphoteric nature. Traditional silica-based C18 sorbents often suffer from "dewetting" or poor retention of such polar compounds, leading to analyte breakthrough and low recovery. This protocol utilizes a Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent, which provides a water-wettable surface and superior retention for polar metabolites compared to conventional silica phases.
Experimental Strategy & Logic
Sorbent Selection: Why Polymeric HLB?
-
Mechanism: Polymeric HLB sorbents contain two monomers: a hydrophilic N-vinylpyrrolidone (for wetting and polar interactions) and a lipophilic divinylbenzene (for reversed-phase retention).
-
Advantage: Unlike C18, HLB does not require keeping the sorbent wet during the critical loading step. If the cartridge runs dry, recovery is not compromised. Furthermore, the hydrophilic moiety interacts with the polar amide groups of 1-MX, ensuring retention even in highly aqueous loading conditions.
Sample Pretreatment Logic
-
pH Control: 1-MX is a weak base (pKa ~7.7–9.8). To maximize retention on a reversed-phase mechanism, the analyte should be in its neutral form. Adjusting urine to pH 3.5–4.5 ensures 1-MX is neutral (suppressing ionization of acidic moieties) or only singly protonated (which still retains well on HLB via cation-pi interactions).
-
Dilution: Urine is a high-salt matrix. Diluting 1:1 with buffer prevents ionic strength from disrupting the interaction between the analyte and the sorbent.
Materials & Reagents
-
Internal Standard (IS): 1-Methylxanthine-d3 or Paracetamol (structurally similar polarity).
-
SPE Cartridges: Polymeric HLB Sorbent (e.g., Oasis HLB, Strata-X, or equivalent), 60 mg / 3 mL.
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.
-
Buffer: 50 mM Ammonium Acetate (pH 4.0).
Detailed SPE Protocol
Workflow Diagram
Caption: Step-by-step Polymeric HLB Solid-Phase Extraction workflow for 1-Methylxanthine.
Step-by-Step Procedure
-
Sample Preparation:
-
Thaw urine samples at room temperature and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Transfer 500 µL of supernatant to a clean tube.
-
Add 20 µL of Internal Standard solution.
-
Add 500 µL of 50 mM Ammonium Acetate buffer (pH 4.0) . Vortex to mix.
-
-
SPE Conditioning:
-
Attach HLB cartridges to the vacuum manifold.
-
Condition with 2 mL Methanol .
-
Equilibrate with 2 mL Water . Note: Do not let the cartridge dry out completely, though HLB is forgiving.
-
-
Loading:
-
Load the 1 mL pretreated sample onto the cartridge.
-
Apply low vacuum (flow rate ~1 mL/min) to allow sufficient interaction time.
-
-
Washing:
-
Wash with 2 mL of 5% Methanol in Water .
-
Critical: This step removes salts and polar interferences (urea, proteins) without eluting the 1-MX. The low % organic ensures the polar analyte remains bound.
-
-
Drying:
-
Apply high vacuum for 2–5 minutes to remove excess water. Residual water can affect the evaporation time and solubility during elution.
-
-
Elution:
-
Elute with 2 x 1 mL Methanol .
-
Apply gravity flow or very low vacuum to maximize recovery.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitute in 200 µL of Mobile Phase A (0.1% Formic Acid in Water) .
-
Vortex and transfer to an autosampler vial.
-
LC-MS/MS Analytical Conditions
Chromatographic separation is vital to distinguish 1-MX from its isomers (3-Methylxanthine, 7-Methylxanthine) which have identical masses.
Column: High-strength silica C18 with polar retention technology (e.g., Waters HSS T3 or Phenomenex Kinetex Polar C18), 2.1 x 100 mm, 1.8 µm.
Mobile Phases:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.00 | 97 | 3 | 0.3 |
| 1.00 | 97 | 3 | 0.3 |
| 5.00 | 80 | 20 | 0.3 |
| 6.00 | 5 | 95 | 0.3 |
| 7.50 | 5 | 95 | 0.3 |
| 7.60 | 97 | 3 | 0.3 |
| 10.00 | 97 | 3 | 0.3 |
MS Parameters (ESI Positive Mode):
-
Source Temp: 500°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 1-Methylxanthine | 167.1 | 124.1 | 30 | 22 |
| 167.1 | 108.1 | 30 | 25 | |
| IS (Paracetamol) | 152.1 | 110.1 | 25 | 18 |
Note: The 167->124 transition corresponds to the loss of HNCO (isocyanic acid), a characteristic fragmentation of the xanthine ring.
Validation & Troubleshooting
Performance Metrics
-
Recovery: Expect >85% recovery using the HLB protocol. If recovery is low (<60%), ensure the load step pH is <5.0 to prevent ionization of the xanthine core.
-
Matrix Effects: Urinary salts can suppress ionization. The wash step (5% MeOH) is critical. If suppression persists, increase the wash volume or use a Deuterated Internal Standard (1-MX-d3).
-
Linearity: 10 ng/mL to 5000 ng/mL (R² > 0.995).
Troubleshooting Guide
-
Issue: Poor separation of 1-MX and 3-MX.
-
Fix: Decrease the initial organic concentration to 1-2% or lower the column temperature to 30°C to increase retention of polar isomers.
-
-
Issue: Early breakthrough during loading.
-
Fix: The urine sample may be too concentrated. Dilute 1:2 or 1:4 with buffer. Ensure flow rate during loading does not exceed 1 mL/min.
-
References
-
Zydroń, M., et al. (2004).[3] Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. Journal of Separation Science. Link
-
Srdjenovic, B., et al. (2008). Simultaneous determination of methylxanthines in human plasma by solid-phase extraction and HPLC.[4][5][6] Journal of Chromatography B. Link
-
Caubet, M.S., et al. (2002). Analysis of urinary caffeine metabolites by HPLC-MS: specific determination of 1-methylxanthine. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Waters Corporation. (2020). Oasis HLB Care & Use Manual. Link
Sources
- 1. 1-Methylxanthine | SIELC Technologies [sielc.com]
- 2. 1-Methylxanthine - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
Application Note: UV-Vis Absorption Spectra Analysis of 1-Methylpurine-2,6-dione
Executive Summary
1-Methylpurine-2,6-dione , commonly known as 1-Methylxanthine (1-MX) , is a critical metabolic derivative of caffeine and theophylline.[1][2] Its analysis is pivotal in pharmacokinetic studies, drug metabolism research, and enzymatic assays involving Xanthine Oxidase (XO).
This guide provides a comprehensive protocol for the UV-Vis spectrophotometric analysis of 1-MX. Unlike generic protocols, this document emphasizes the physicochemical causality governing spectral behavior—specifically the impact of pH-dependent tautomerism on absorption maxima (
Scientific Foundation & Mechanism[3]
Structural Dynamics and Chromophores
1-Methylxanthine (
-
Chromophore: The purine nucleus (conjugated double bonds).
-
Auxochromes: The carbonyl groups (C2 and C6) and the N-methyl group (N1).
The Critical Role of pH and pKa
The spectral profile of 1-MX is heavily dependent on the pH of the solvent due to its ionizable protons.
-
pKa Values: 1-MX exhibits a pKa
of approximately 7.7 (loss of proton at N7/N9) and a pKa of 12.05 . -
Spectral Shift:
-
Acidic pH (< 6.0): Exists primarily in the neutral protonated form.
. -
Basic pH (> 8.5): Exists as a mono-anion. Deprotonation increases electron density in the ring system, typically causing a bathochromic shift (red shift) and hyperchromic effect (increased intensity).
-
Critical Insight: At physiological pH (7.4), 1-MX exists as a mixture of neutral and anionic species. For accurate quantification, measurements must be performed in a buffered solution well away from the pKa (e.g., pH 5.0 or pH 10.0) to ensure a single species dominates.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Purpose |
| 1-Methylxanthine | Analytical Standard (>98%) | Analyte |
| DMSO | Spectrophotometric Grade | Stock solution solvent (enhances solubility) |
| Phosphate Buffer | 0.1 M, pH 5.0 | Working solvent (ensures neutral species) |
| Borate Buffer | 0.1 M, pH 10.0 | Working solvent (ensures anionic species) |
| Quartz Cuvettes | 10 mm path length | UV transparency (< 300 nm) |
Solution Preparation
Objective: Create a stable stock solution and accurate working standards. 1-MX has poor solubility in cold water (~1 mg/mL).
-
Stock Solution (10 mM):
-
Working Standard (50 µM):
-
Dilute 5 µL of Stock Solution into 995 µL of 0.1 M Phosphate Buffer (pH 5.0) .
-
Note: Using pH 5.0 ensures the molecule is in its neutral form, providing a consistent
around 267 nm.
-
Instrumentation Setup
-
Mode: Absorbance (Scan).[6]
-
Wavelength Range: 200 nm – 350 nm.
-
Scan Speed: Medium (approx. 200–400 nm/min) to prevent peak distortion.
-
Bandwidth: 1.0 nm or 2.0 nm.
-
Baseline Correction: Auto-zero with a blank cuvette containing only the buffer/solvent mix.
Measurement & Analysis Workflow
Workflow Diagram
The following diagram outlines the logical flow from sample preparation to data validation.
Figure 1: Step-by-step workflow for the spectrophotometric analysis of 1-Methylxanthine.
Data Processing (Beer-Lambert Law)
Quantification is based on the linear relationship between absorbance (
-
: Absorbance at
(unitless). - : Molar Extinction Coefficient (M⁻¹cm⁻¹).[7]
- : Path length (usually 1 cm).[7][8]
- : Concentration (M).[2][8][9][10]
Self-Validation Step: To ensure accuracy, construct a calibration curve (e.g., 10, 25, 50, 75, 100 µM).
-
Plot Absorbance vs. Concentration.[11]
-
Calculate the regression coefficient (
). -
Pass Criteria:
. If lower, check for precipitation or pipette error.
Application: Xanthine Oxidase (XO) Assay
One of the primary applications of 1-MX analysis is monitoring its enzymatic oxidation to 1-Methyluric acid.
Reaction Mechanism
Xanthine Oxidase catalyzes the hydroxylation of the C8 position.
Spectroscopic Monitoring
This reaction can be followed kinetically by monitoring the differential absorbance :
-
Substrate (1-MX):
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Product (1-Methyluric Acid):
. -
Protocol: Monitor the increase in absorbance at 290 nm over time.
Figure 2: Enzymatic conversion pathway utilized in kinetic assays.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| No Peak / Low Absorbance | Sample precipitation or too dilute. | Ensure DMSO stock is fully dissolved. Check solubility limits. |
| Noisy Baseline | Air bubbles or dirty cuvette. | Clean cuvette with ethanol. Tap gently to remove bubbles. |
| Shift in | Incorrect pH buffer. | Verify buffer pH. 1-MX shifts red in alkaline conditions. |
| Non-linear Standard Curve | Aggregation at high conc. | Dilute samples to stay below 1.0 Absorbance units. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80220, 1-Methylxanthine. Retrieved from [Link]
-
Youn, H., et al. (2009).[3] 1-Methylxanthine enhances the radiosensitivity of tumor cells.[3] International Journal of Radiation Biology. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
Assay Genie. (n.d.). Xanthine Oxidase Assay Kit Protocol. Retrieved from [Link]
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA | PLOS One [journals.plos.org]
- 7. standards.chromadex.com [standards.chromadex.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Guide: Solubilization Strategies for 1-Methylpurine-2,6-dione (1-Methylxanthine) Parenteral Formulations
[1]
Executive Summary & Chemical Context[2][3][4]
1-Methylpurine-2,6-dione (commonly 1-Methylxanthine ) presents a classic formulation challenge typical of xanthine derivatives: it possesses a rigid planar structure with high crystal lattice energy, resulting in poor water solubility (~1 mg/mL at 25°C, pH 7) [1].[1]
For parenteral (injectable) delivery, we generally target a concentration of 10–20 mg/mL to minimize injection volume.[1][2] Achieving this requires overcoming the thermodynamic barrier of the crystal lattice.
This guide details three validated workflows to achieve this solubility:
Formulation Decision Matrix
Before starting benchwork, use this logic flow to select the optimal strategy for your specific application (IV Bolus vs. Infusion vs. IM).
Figure 1: Decision tree for selecting a solubilization strategy based on concentration targets and administration route.
Module A: pH Adjustment (Salt Formation)[1][5]
Mechanism: 1-Methylxanthine acts as a weak acid due to the proton at the N7 position (pKa ≈ 7.7–8.0).[1][2] By raising the pH above the pKa, we deprotonate the molecule, forming a soluble anion [2].
Pros: Cost-effective; low viscosity.[1] Cons: High pH (>9.[1][2]0) can cause phlebitis (vein irritation) or precipitation upon injection (buffer shock).[1][2]
Protocol: Titration for Solubility "Edge"
-
Preparation: Suspend 200 mg of 1-Methylxanthine in 10 mL of WFI (Water for Injection). It will be a cloudy suspension.[1]
-
Titration: While stirring, slowly add 1M NaOH or L-Arginine (preferred for biocompatibility).
-
Monitoring: Monitor pH continuously.
-
Observation: Dissolution typically begins near pH 8.5.[1]
-
Target: Continue until clear, then measure final pH. Usually, pH 9.5–10.0 is required for robust stability at 20 mg/mL.
-
-
Buffering: Once dissolved, add a compatible buffer (e.g., Glycine-NaOH) to maintain this pH.[1] Do not use Phosphate buffers at high concentrations as they have poor capacity at pH > 8.5.
Critical FAQ:
Q: The solution precipitates when I dilute it with Saline. Why? A: Saline (pH ~5.[1][2]5) and blood (pH 7.[1][2]4) act as acids relative to your formulation.[1][2] This lowers the pH below the drug's pKa, causing the unionized form to "crash out." Fix: Use Strategy B (Cyclodextrins) if this occurs, or ensure the infusion rate is slow enough that blood flow dilutes the drug below its saturation point immediately.[1][2]
Module B: Cyclodextrin Complexation (Recommended)[1][5]
Mechanism: Cyclodextrins (CDs) form an inclusion complex, hiding the hydrophobic xanthine ring inside a hydrophilic cone.[1][2] SBE-β-CD (Sulfobutyl Ether Beta-Cyclodextrin) is preferred over standard Beta-CD due to higher solubility and safety for parenteral use [3].[1][2]
Pros: Physiological pH (7.4); reduced irritation; improved stability.[1] Cons: Excipient cost; viscosity.[1]
Protocol: Phase Solubility Study
-
Stock Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD (e.g., Captisol®) in PBS (pH 7.4).[1][2]
-
Excess Addition: Add excess 1-Methylxanthine (approx. 30 mg/mL) to the vehicle.
-
Equilibration: Vortex for 2 minutes, then shake at 25°C for 24 hours.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved solids.
-
Assay: Analyze the filtrate via HPLC (UV at 270 nm).
-
Result: You should achieve >10 mg/mL solubility with 20% SBE-β-CD.
Figure 2: Equilibrium dynamic between 1-Methylxanthine and Cyclodextrin.[1][2]
Module C: Cosolvent Systems (The "Cocktail")[1][5]
If cyclodextrins are unavailable, a cosolvent system can increase solubility by reducing the dielectric constant of the solvent.
Recommended "Clinical-Ready" Formula:
Note: Avoid DMSO for final clinical formulations due to regulatory hurdles and toxicity concerns, although it is excellent for early-stage screening [4].
Protocol:
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Precipitation on Dilution | "Solvent Shock" - The drug is hydrophobic and crashes when the cosolvent/pH is diluted by blood/saline.[1] | Switch to Cyclodextrins (Strategy B) . The inclusion complex is more robust against dilution than simple cosolvents.[1] |
| Pain on Injection | High pH (>9) or High Osmolality (>600 mOsm).[1][2] | If pH is the cause, lower pH and add 10% SBE-β-CD.[1] If Osmolality is the cause, reduce Propylene Glycol content. |
| Crystals in Fridge (4°C) | Temperature-dependent solubility limit reached. | Do not store at 4°C. Store at RT (20-25°C). Xanthines are thermodynamically stable and generally do not require refrigeration for chemical stability.[1] |
| Yellow Discoloration | Oxidation (rare for xanthines) or impurity degradation.[1][2] | Flush headspace with Nitrogen during filling.[1] Ensure raw material purity >98%. |
Comparison of Methods
| Parameter | pH Adjustment | SBE-β-Cyclodextrin | Cosolvents (PG/EtOH) |
| Max Solubility | High (>20 mg/mL) | Moderate (10-15 mg/mL) | Moderate (5-10 mg/mL) |
| Physiological Compatibility | Low (High pH irritation) | High (Isotonic, pH 7.4) | Low (Pain/Hemolysis risk) |
| Dilution Stability | Poor (Precipitation risk) | Excellent | Poor |
| Cost | Low | High | Moderate |
References
-
Cayman Chemical. (n.d.).[1][2] 1-Methylxanthine Product Information. Retrieved from [1][2]
-
PubChem. (n.d.).[1][2] 1-Methylxanthine Compound Summary. National Library of Medicine.[1][3] Retrieved from [1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
-
TargetMol. (n.d.). 1-Methylxanthine Solubility & Storage. Retrieved from [1][2]
Resolving peak overlap between 1-Methylxanthine and 3-Methylxanthine
Topic: Resolving Peak Overlap Between 1-Methylxanthine and 3-Methylxanthine
Ticket ID: XAN-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: The Isomer Trap
Welcome to the Xanthine Resolution Center. If you are reading this, you are likely facing a co-elution problem with 1-Methylxanthine (1-MX) and 3-Methylxanthine (3-MX) .
These two compounds are positional isomers of theophylline and caffeine metabolites. They share the same molecular weight (166.14 g/mol ), the same exact mass (167.0567 Da [M+H]+), and nearly identical physicochemical properties. Standard C18 chromatography often fails to separate them because their hydrophobicity (logP) is almost indistinguishable.
This guide moves beyond basic troubleshooting to provide high-level method development strategies focusing on stationary phase selectivity and MS/MS fragmentation differences.
Module 1: Physicochemical Fundamentals
To separate them, you must exploit their subtle electronic differences.[1]
| Property | 1-Methylxanthine (1-MX) | 3-Methylxanthine (3-MX) | Chromatographic Implication |
| Methyl Position | N1 (Pyrimidinedione ring) | N3 (Pyrimidinedione ring) | Affects steric access and dipole moment.[1] |
| pKa (Acidic) | ~7.7 - 7.9 (N7-H) | ~8.1 - 8.3 (N7-H) | 1-MX is slightly more acidic.[1] At pH 8, 1-MX is more ionized than 3-MX.[1] |
| Dipole Moment | Lower | Higher | 3-MX often retains longer on polar-embedded phases.[1] |
| MS/MS Base Peak | m/z 108 (often dominant) | m/z 110 (often dominant) | Critical for differentiation. |
Module 2: Chromatographic Troubleshooting
Q: My C18 column shows a single broad peak. Why?
A: Standard C18 columns rely on hydrophobic interaction.[1] Since the methyl group shift from N1 to N3 barely changes the overall hydrophobicity, C18 phases cannot "see" the difference. You need a stationary phase that interacts with the pi-electron system or shape of the molecule.
Q: Which column chemistry do you recommend?
We recommend three specific chemistries in this order of preference:
-
Pentafluorophenyl (PFP / F5):
-
Porous Graphitic Carbon (PGC):
-
Amide / Polar-Embedded C18:
Visual Workflow: Column Selection Logic
Figure 1: Decision tree for selecting the appropriate stationary phase for xanthine isomer resolution.
Protocol: PFP Method Starting Point
-
Column: Kinetex F5 or Pursuit XRs PFP (2.6 µm or 1.8 µm).[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Why Methanol? Methanol is a protic solvent and enhances the H-bonding differences between the isomers compared to aprotic Acetonitrile.
-
-
Gradient: Hold 2% B for 1 min, ramp to 15% B over 6 mins. (Xanthines elute early; a shallow gradient is required).[1]
Module 3: Mass Spectrometry (The "Smoking Gun")
If chromatography yields partial separation (e.g., resolution < 1.5), MS/MS is your failsafe.[1]
Q: They have the same parent mass (167.1). How do I distinguish them?
A: You must look at the fragmentation pathways. The position of the methyl group dictates which ring cleaves first during Collision Induced Dissociation (CID).
-
3-Methylxanthine (3-MX):
-
1-Methylxanthine (1-MX):
Critical Troubleshooting Step: Do not rely solely on literature. You must infuse pure standards of 1-MX and 3-MX separately to optimize the Collision Energy (CE) for these specific transitions.[1] The 110 vs. 108 distinction is often instrument-dependent.
Visual Workflow: MS/MS Identification Logic
Figure 2: MS/MS fragmentation logic for distinguishing 1-MX and 3-MX based on unique product ions.
Module 4: Sample Preparation & Matrix Effects
Q: I see peak broadening in my plasma samples. What is happening?
A: Xanthines are polar.[1] If your reconstitution solvent is too strong (e.g., 100% Methanol), the analytes will "wash through" the head of the column, causing peak distortion.
The Fix:
-
Reconstitution: Dissolve dry extract in 95% Water / 5% Methanol . This focuses the analytes at the head of the column.
-
Internal Standard: Use 3-Methylxanthine-d3 . Do not use a generic xanthine; the deuterated analog is essential to correct for the specific ionization suppression of this early-eluting region.
Summary of Recommendations
| Parameter | Recommendation | Why? |
| Column | PFP (Pentafluorophenyl) | Exploits pi-pi interactions for isomer selectivity.[1] |
| Mobile Phase B | Methanol | Protic solvent improves H-bonding selectivity.[1] |
| MS Transition (3-MX) | 167.1 | Unique loss of CH3NCO fragment.[1] |
| MS Transition (1-MX) | 167.1 | Distinct ring cleavage fragment.[1] |
| Sample Solvent | <5% Organic | Prevents peak broadening/breakthrough.[1] |
References
-
Sielc Technologies. HPLC Separation of Caffeine, 3-Methylxanthine, 1-Methylxanthine.[1] Available at: [Link][5][6]
-
National Institutes of Health (NIH). Separation of Isomers on Porous Graphitic Carbon.[1] Journal of Chromatography A. Available at: [Link]
-
Phenomenex. Kinetex F5 Core-Shell Pentafluorophenyl Columns. Available at: [Link]
-
MDPI. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine. (Includes fragmentation data relevant to xanthines). Available at: [Link]
Sources
Technical Support Center: Troubleshooting 1-Methylxanthine Recovery in Plasma
Executive Summary: The Physicochemical Challenge
Low recovery of 1-Methylxanthine (1-MX) is rarely due to instrument failure; it is almost always a physicochemical mismatch between the analyte and the extraction methodology.[1]
1-MX is a polar, amphoteric metabolite of caffeine and theophylline.[1] Unlike lipophilic drugs that partition easily into organic solvents, 1-MX sits in a "polarity trap."[1] It is too polar for standard liquid-liquid extraction (LLE) solvents like hexane, yet it lacks a strong enough charge at neutral pH to retain well on standard C18 solid-phase extraction (SPE) sorbents without breakthrough.[1]
Key Physicochemical Properties:
-
LogP: ~ -0.5 (Hydrophilic/Polar)[1]
-
pKa (Acidic): ~7.7–8.5 (Deprotonates at N3/N7)[1]
-
pKa (Basic): < 1.0 (Protonates only at very low pH)[1]
-
Solubility: High in water, low in non-polar organic solvents.[1]
Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the failure mode.
Figure 1: Diagnostic decision tree for identifying the root cause of low 1-MX recovery.
Troubleshooting Modules
Module 1: The Polarity Trap (LLE Failures)
The Issue: Researchers often use Methyl tert-butyl ether (MTBE) or Hexane for plasma LLE because they produce clean extracts.[1] This fails for 1-MX. 1-MX is hydrophilic (LogP < 0); it prefers the aqueous plasma phase over non-polar organic solvents.[1]
The Solution: You must increase the polarity of the organic phase or "salt out" the aqueous phase to force the analyte into the organic layer.
Recommended Solvent Systems:
| Solvent System | Polarity | Recovery Potential | Notes |
|---|---|---|---|
| Hexane / MTBE | Low | < 10% (Fail) | Too non-polar. 1-MX stays in plasma.[1] |
| Dichloromethane (DCM) | Medium | 40-60% | Better, but often insufficient alone.[1] |
| Ethyl Acetate (EtAc) | High | 80-90% | Recommended. Best balance of extraction power and cleanliness.[1] |
| Chloroform : Isopropanol (85:15) | High | 85-95% | Excellent recovery, but evaporates slowly and extracts more lipids.[1] |
Protocol Adjustment:
-
Add Ammonium Sulfate (saturated solution) to the plasma before adding solvent.[1] This "salting out" effect reduces the solubility of 1-MX in water, pushing it into the organic phase.[1]
-
Use Ethyl Acetate as the extraction solvent.[1]
Module 2: The pH Factor (SPE Breakthrough)
The Issue: Standard C18 silica columns rely on hydrophobic interaction.[1] Because 1-MX is polar, it "breaks through" (elutes during loading) on C18, especially if the pH is high (making 1-MX anionic).[1]
The Solution: Use a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent.[1] These sorbents have a specific "wettable" surface designed to retain polar compounds that C18 misses.[1]
Critical pH Control:
-
At pH 3–5: 1-MX is neutral.[1] This is the ideal state for retention on HLB columns via polar interactions.[1]
-
At pH > 8: 1-MX becomes anionic (deprotonated).[1] It will not retain on HLB or C18 (unless using Anion Exchange, which is complex for plasma).[1]
Optimized SPE Workflow:
Figure 2: Optimized SPE workflow using Polymeric HLB sorbent.
Module 3: Matrix Effects (The "Invisible" Loss)
The Issue: You might have 90% extraction efficiency, but the Mass Spec signal shows only 40% recovery. This is Ion Suppression . Plasma phospholipids co-elute with 1-MX and suppress its ionization in the source.[1]
The Solution:
-
Internal Standard: You must use a stable isotope-labeled internal standard (e.g., 1-Methylxanthine-d3 ).[1] Analogues like Theophylline are insufficient because they do not co-elute exactly with 1-MX to compensate for the specific suppression at that retention time.[1]
-
Phospholipid Removal: If using Protein Precipitation (PPT), use specialized phospholipid removal plates (e.g., Ostro, HybridSPE) instead of simple centrifugation.[1]
Master Protocol: Validated Extraction Method
This protocol combines the best practices for handling polar xanthines in plasma.[1]
Method: Solid Phase Extraction (Polymeric) Sorbent: Oasis HLB / Strata-X (30 mg / 1 cc) or equivalent.[1]
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
SPE Conditioning:
-
Loading:
-
Load the entire pre-treated sample onto the cartridge.[1]
-
Flow rate: Low (1 drop/second) to maximize interaction time.
-
-
Washing (Critical Step):
-
Elution:
-
Elute with 1.0 mL Methanol .
-
(Optional: If recovery is still low, use Methanol + 2% Formic Acid as eluent to ensure solubility).[1]
-
-
Post-Extraction:
References
-
Simultaneous Determination of Methylxanthines in Human Plasma by SPE-LC-MS/MS. Source: Spectroscopy Online.[1] Context: Validated method using polymeric SPE for caffeine metabolites.[1] Link:[Link]
-
PubChem Compound Summary: 1-Methylxanthine. Source: National Library of Medicine.[1] Context: Physicochemical properties (Polarity, Molecular Weight) confirming hydrophilicity.[1] Link:[Link][1]
-
Troubleshooting Low Recovery in Chromatographic Analysis. Source: WelchLab.[1] Context: General mechanisms of polarity mismatch in extraction.[1] Link:[Link]
-
Assessment of Human Plasma Preparation for Polar Metabolites. Source: Royal Society of Chemistry (Analyst Journal).[1] Context: Comparison of solvent efficiencies for polar metabolite extraction. Link:[Link]
Sources
Technical Support Center: Long-Term Storage of 1-Methylpurine-2,6-dione
Welcome to the technical support center for 1-Methylpurine-2,6-dione, also known as 1-methylxanthine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on established principles of purine chemistry and best practices in laboratory storage.
Frequently Asked Questions (FAQs)
Q1: What is 1-Methylpurine-2,6-dione and why is its stability important?
1-Methylpurine-2,6-dione (1-methylxanthine) is a methylated derivative of xanthine, a purine base.[1] Its chemical formula is C6H6N4O2.[1] As a metabolite of caffeine and paraxanthine, it is increasingly studied for its own physiological effects, including potential cognitive-enhancing and neuroprotective properties.[2] Maintaining the chemical integrity of 1-methylxanthine during long-term storage is critical for the reproducibility and accuracy of experimental results. Degradation can lead to the formation of impurities that may have confounding biological activities or interfere with analytical measurements.
Q2: What are the primary factors that can cause degradation of 1-Methylpurine-2,6-dione during storage?
The long-term stability of 1-methylxanthine, like other purine analogs, is primarily influenced by:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Moisture (Hydrolysis): The presence of water can lead to hydrolytic degradation of the purine ring structure.
-
Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to the breakdown of the molecule.[3][4][5][6]
-
pH: The stability of purine derivatives can be pH-dependent, with acidic or alkaline conditions potentially catalyzing degradation.[7]
-
Oxidation: The purine ring can be susceptible to oxidation, especially at the C-8 position.[8]
Q3: How should I store 1-Methylpurine-2,6-dione in its solid (powder) form for long-term use?
For optimal long-term stability of solid 1-methylxanthine, we recommend the following conditions, summarized in the table below.
| Storage Parameter | Recommendation | Rationale |
| Temperature | -20°C or colder | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Tightly sealed vial, preferably under an inert gas (e.g., argon or nitrogen) | Prevents moisture uptake and oxidation.[9] |
| Light | Amber vial or stored in the dark | Protects the compound from photodegradation.[10] |
| Moisture | Store in a desiccator | Ensures a dry environment, preventing hydrolysis.[10] |
Before use, it is crucial to allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which can significantly compromise its stability.[9][10]
Q4: I need to prepare a stock solution of 1-Methylpurine-2,6-dione. What is the best practice for its storage?
Long-term storage of purine analogs in solution is generally not recommended due to increased susceptibility to degradation. However, if necessary, follow these guidelines:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which 1-methylxanthine is stable. The choice of solvent may depend on the specific experimental application.
-
Aliquoting: Prepare single-use aliquots of your stock solution. This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[9][10]
-
Storage Conditions: Store aliquots in tightly sealed vials at -20°C or, for longer-term storage, at -80°C.[9]
-
Usage: Whenever possible, prepare fresh solutions for each experiment. Solutions are generally considered usable for up to one month when stored at -20°C, but this can vary.
Troubleshooting Guide
Scenario 1: I suspect my stored 1-Methylpurine-2,6-dione has degraded. How can I confirm this?
Initial Checks:
-
Visual Inspection: Check for any changes in the physical appearance of the solid, such as discoloration or clumping.
-
Solubility Test: Attempt to dissolve a small amount in a standard solvent. Reduced solubility or the presence of insoluble particles may indicate degradation.
Analytical Confirmation:
To definitively assess the purity and identify potential degradation products, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for quantifying purine derivatives and their degradation products.[11][12] A stability-indicating HPLC method should be developed or used to separate the parent compound from any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can be used to identify the molecular weights of any degradation products, providing clues to their structures.[13][14]
-
UV-Visible Spectroscopy: While less specific, a change in the UV-Vis absorption spectrum of a solution compared to a freshly prepared standard can indicate degradation.[3]
Scenario 2: My experimental results are inconsistent, and I suspect it's due to the degradation of my 1-Methylpurine-2,6-dione stock solution.
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: The first and most crucial step is to prepare a new stock solution from a reliable, properly stored solid sample of 1-methylxanthine.
-
Compare with Old Stock: Rerun a key experiment comparing the results obtained with the new and old stock solutions. If the results with the new stock are consistent and as expected, it strongly suggests the old stock had degraded.
-
Perform a Forced Degradation Study (Advanced): To understand the potential degradation pathways and confirm that your analytical method can detect degradants, a forced degradation study can be performed.[15][16][17][18] This involves intentionally exposing the compound to stress conditions.
Experimental Protocols
Protocol 1: Basic Stability-Indicating Analysis by HPLC
This protocol provides a general framework. The specific mobile phase and column may need to be optimized for your system.
-
Standard Preparation: Prepare a standard solution of 1-methylxanthine of known concentration from a new, unopened vial.
-
Sample Preparation: Prepare a solution of your stored 1-methylxanthine at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer, pH 5-7) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detector set at the λmax of 1-methylxanthine.
-
-
Analysis: Inject both the standard and the sample. Compare the chromatograms for:
-
A decrease in the peak area of the main 1-methylxanthine peak in your sample compared to the standard.
-
The appearance of new peaks, which would indicate degradation products.
-
Protocol 2: Forced Degradation Study
A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of an analytical method.[15][16][17][18]
-
Objective: To achieve approximately 5-20% degradation of the active pharmaceutical ingredient.[16][19]
-
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of 1-methylxanthine with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution with a dilute base (e.g., 0.1 N NaOH) under similar conditions.
-
Oxidation: Expose a solution to an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to a UV light source.
-
After exposure, neutralize the acidic and basic samples and analyze all stressed samples by a suitable analytical method like LC-MS to identify and characterize the degradants.
Visualizations
Potential Degradation Pathways
The degradation of 1-methylxanthine can proceed through several pathways, primarily oxidation and hydrolysis. The following diagram illustrates a plausible degradation pathway based on the known metabolism and degradation of similar methylated xanthines.[8][20][21]
Caption: Potential degradation pathways of 1-Methylpurine-2,6-dione.
Recommended Storage Workflow
This workflow outlines the best practices for handling and storing 1-methylxanthine to ensure its long-term stability.
Caption: Recommended workflow for handling and storing 1-Methylpurine-2,6-dione.
References
-
Different Catabolism Pathways Triggered by Various Methylxanthines in Caffeine-Tolerant Bacterium Pseudomonas putida CT25 Isolated From Tea Garden Soil. (2018). PubMed. [Link]
-
Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. (2025). MDPI. [Link]
-
Degradation and product analysis of caffeine and related dimethylxanthines by filamentous fungi. (1998). Horizon IRD. [Link]
-
Conventional methods for detecting purine and their analytical performance in food applications. (2023). ResearchGate. [Link]
-
Proposed N-demethylation pathways for degradation of (A) theophylline... (n.d.). ResearchGate. [Link]
-
UV-visible spectra characteristics of caffeine, theophylline and their... (n.d.). ResearchGate. [Link]
-
3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2. (2020). PMC. [Link]
-
Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS. (2024). ScienceDirect. [Link]
-
Purine studies. Part VI. Formation, hydrolysis, and aminolysis of some purine sulphoxides and sulphones. (1971). Journal of the Chemical Society C: Organic. [Link]
-
Hydrolysis of N-Glycosidic Bonds. (n.d.). Book. [Link]
-
Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography. (1981). PubMed. [Link]
-
New Insights on the Photodegradation of Caffeine in the Presence of Bio-Based Substances-Magnetic Iron Oxide Hybrid Nanomaterials. (2021). PMC. [Link]
-
Exploiting Purine as an Internal Standard for SERS Quantification of Purine Derivative Molecules Released by Bacteria. (2023). ACS Publications. [Link]
-
Degradation of Caffeine by Heterogeneous Photocatalysis Using TiO2 Impregnated with Fe and Ag. (2019). Aidic. [Link]
-
Degradation of Caffeine by Heterogeneous Photocatalysis Using ZnO with Fe and Ag. (2020). Aidic. [Link]
-
PHOTO-DEGRADATION OF CAFFEINE IN AQUEOUS SYSTEM USING HETEROGENEOUS MIXED OXIDE CATALYSTS. (2017). ResearchSpace@UKZN. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. [Link]
-
Determination of purine derivatives in bovine urine using rapid chromatographic techniques. (2009). IBNA Balotesti. [Link]
-
Effects of pH (a) and metal ions (b) on theobromine degradation and... (n.d.). ResearchGate. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]
-
Kinetics and mechanism of the acid-catalyzed hydrolysis of some purine nucleosides. (1969). Journal of the American Chemical Society. [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2021). ResearchGate. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. (1998). Journal of the American Chemical Society. [Link]
-
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-. (n.d.). NIST WebBook. [Link]
-
Compound 526707: 1-methyl-3-(2-methylpropyl)-5,7-dihydro-4H-purine-2,6-dione. (2025). Catalog. [Link]
-
Topology of the Interactions Pattern in Pharmaceutically Relevant Polymorphs of Methylxanthines (Caffeine, Theobromine, and Theophiline): Combined Experimental (1H–14N Nuclear Quadrupole Double Resonance) and Computational (DFT and Hirshfeld-Based) Study. (2014). Journal of Chemical Information and Modeling. [Link]
-
Peptide Storage. (n.d.). Nibsc.org. [Link]
-
Actual versus recommended storage temperatures of oral anticancer medicines at patients' homes. (2017). PMC. [Link]
-
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-. (n.d.). PubChem. [Link]
-
1-Methylxanthine enhances memory and neurotransmitter levels. (2025). PLOS. [Link]
-
Patient compliance with drug storage recommendations. (2018). Ephor. [Link]
-
Browsing Theses and Dissertations by Subject "1-Methylxanthine". (n.d.). UA Institutional Repository. [Link]
-
Ultrafast nonradiative decay by hypoxanthine and several methylxanthines in aqueous and acetonitrile solution. (2012). ResearchGate. [Link]
-
1-Methylpiperazine-2,6-dione. (n.d.). MilliporeSigma. [Link]
Sources
- 1. 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl- [webbook.nist.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. New Insights on the Photodegradation of Caffeine in the Presence of Bio-Based Substances-Magnetic Iron Oxide Hybrid Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aidic.it [aidic.it]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Different Catabolism Pathways Triggered by Various Methylxanthines in Caffeine-Tolerant Bacterium Pseudomonas putida CT25 Isolated from Tea Garden Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 14. Purines Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. researchgate.net [researchgate.net]
- 18. biomedres.us [biomedres.us]
- 19. pnrjournal.com [pnrjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2 - PMC [pmc.ncbi.nlm.nih.gov]
Reducing matrix interference in 1-Methylpurine-2,6-dione urine analysis
Welcome to the technical support center for the analysis of 1-Methylpurine-2,6-dione, commonly known as 1-Methylxanthine , in urine samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix interference in bioanalytical methods.
Introduction to the Challenge: The Urine Matrix
Urine is a complex biological matrix containing a high concentration of salts, urea, creatinine, and a diverse range of endogenous compounds.[1] These components can significantly interfere with the accurate quantification of target analytes like 1-Methylxanthine, primarily through a phenomenon known as the "matrix effect" in mass spectrometry-based assays.[1] Matrix effects, which include ion suppression or enhancement, can lead to poor accuracy, imprecision, and unreliable results.[2] This guide provides practical solutions to mitigate these interferences and ensure the integrity of your analytical data, in line with regulatory expectations for bioanalytical method validation.[3][4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of 1-Methylxanthine in urine.
Question 1: I'm observing a significantly lower signal (ion suppression) for my 1-Methylxanthine analyte in urine samples compared to my standards prepared in a clean solvent. How can I confirm and resolve this?
Answer:
Ion suppression is a common challenge in LC-MS/MS analysis of urine samples, where co-eluting matrix components interfere with the ionization of the target analyte.
Step 1: Confirming Ion Suppression
To definitively determine if ion suppression is occurring, a post-column infusion experiment is recommended.[6] This will help you visualize the regions in your chromatogram where matrix components are causing suppression.
Protocol 1: Post-Column Infusion Experiment
-
System Setup:
-
Prepare a solution of 1-Methylxanthine at a concentration that gives a stable and moderate signal.
-
Using a syringe pump, infuse this solution at a constant flow rate (e.g., 10 µL/min) into the MS source.
-
Tee the infusion line into the LC flow path just before the MS source.[6]
-
-
Procedure:
-
While infusing the 1-Methylxanthine solution, inject a blank, extracted urine sample (a sample with no analyte) onto the LC column.
-
Monitor the signal of the 1-Methylxanthine MRM transition throughout the chromatographic run.
-
-
Data Analysis:
-
You should observe a stable baseline signal for 1-Methylxanthine from the infusion.
-
Any significant dips or decreases in this baseline indicate time points (and corresponding retention times) where matrix components are eluting and causing ion suppression.[6]
-
Step 2: Mitigating Ion Suppression
Once confirmed, you can address ion suppression through several strategies:
A. Optimize Sample Preparation:
The most effective way to combat matrix effects is to remove the interfering components before analysis.[7][8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples like urine.[9] For a polar compound like 1-Methylxanthine, a mixed-mode or a polymeric sorbent can provide good retention of the analyte while allowing for efficient washing of interfering salts and other polar matrix components.[10][11]
Protocol 2: General Solid-Phase Extraction (SPE) for 1-Methylxanthine
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of your sample loading buffer (e.g., 2% formic acid in water).
-
Sample Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds. This may involve a multi-step wash with both aqueous and a low percentage of organic solvent.[12]
-
Elution: Elute the 1-Methylxanthine with a small volume of an appropriate solvent (e.g., methanol or acetonitrile with a modifier like formic acid or ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in your mobile phase.
-
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.[13][14] For 1-Methylxanthine, you would typically use an organic solvent to extract it from the aqueous urine matrix. The choice of solvent and pH are critical.[15][16]
-
Dilution: A simple "dilute-and-shoot" approach can sometimes be effective if the analyte concentration is high enough.[7][17] Diluting the urine sample (e.g., 1:10 with mobile phase) can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[18]
B. Optimize Chromatography:
If sample preparation alone is insufficient, modifying your chromatographic method can separate 1-Methylxanthine from the interfering matrix components.[7]
-
Hydrophilic Interaction Chromatography (HILIC): Since 1-Methylxanthine is a polar molecule, HILIC is an excellent alternative to traditional reversed-phase chromatography.[19][20] HILIC uses a polar stationary phase and a high organic mobile phase, which can provide better retention for polar analytes and may offer different selectivity for matrix components.[21][22][23]
C. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
Employing a SIL-IS is the gold standard for correcting matrix effects.[24][25] A SIL-IS, such as 1-Methylxanthine-¹³C₃, has nearly identical chemical and physical properties to the analyte.[26] It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[10][27][28]
Question 2: My chromatographic peak for 1-Methylxanthine is showing poor shape (tailing or fronting). What could be the cause and how do I fix it?
Answer:
Poor peak shape can be caused by several factors, including secondary interactions with the column, column overload, or issues with the mobile phase.[8]
Troubleshooting Steps:
-
Check Mobile Phase pH: 1-Methylxanthine has ionizable groups. Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic state. This can significantly improve peak shape.[29]
-
Adjust Mobile Phase Composition:
-
For reversed-phase chromatography, ensure you have an appropriate organic solvent (acetonitrile or methanol) and consider small amounts of additives like formic acid (e.g., 0.1%) to improve peak shape.[6]
-
For HILIC, the water content is a critical parameter. Ensure your gradient or isocratic conditions are optimized.
-
-
Evaluate Column Health:
-
A void in the column packing or a contaminated guard column can lead to peak distortion. Try flushing the column or replacing the guard column.
-
Consider if the column chemistry is appropriate. A different stationary phase may offer better peak shape.
-
-
Reduce Injection Volume/Concentration: Injecting too much analyte can overload the column, leading to fronting. Try reducing the injection volume or diluting the sample.
Question 3: I'm seeing a lot of variability and poor recovery in my results. How can I improve the precision and accuracy of my method?
Answer:
Variability and poor recovery are often linked to inconsistent sample preparation and uncompensated matrix effects.
Strategies for Improvement:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is the most effective way to correct for variability during sample preparation and analysis.[24][25][26] It will account for analyte loss during extraction steps and for fluctuations in instrument response due to matrix effects.
-
Automate Sample Preparation: Manual sample preparation, especially LLE, can be a source of variability. If possible, use an automated liquid handler to improve precision.
-
Thoroughly Validate Your Method: A rigorous method validation according to FDA guidelines will assess accuracy, precision, selectivity, and recovery.[3][30][4] This process will help you identify and address sources of error in your method.
Table 1: Comparison of Sample Preparation Techniques for 1-Methylxanthine Urine Analysis
| Technique | Pros | Cons | Best For |
| Dilute-and-Shoot | Simple, fast, low cost.[7] | High potential for matrix effects.[7] May not provide sufficient sensitivity. | High-concentration samples; initial screening. |
| Liquid-Liquid Extraction (LLE) | Good for removing polar interferences.[2][13] | Can be labor-intensive and use large volumes of organic solvents.[13] Emulsion formation can be an issue. | Removing salts and highly polar matrix components. |
| Solid-Phase Extraction (SPE) | Highly selective, provides good cleanup and concentration.[2][9] Can be automated.[9] | Requires method development to select the appropriate sorbent and solvents. Can be more expensive. | Low-concentration samples requiring significant cleanup.[10] |
FAQs (Frequently Asked Questions)
Q1: What is 1-Methylpurine-2,6-dione?
A1: 1-Methylpurine-2,6-dione is a chemical compound with the formula C₆H₆N₄O₂.[31] It is more commonly known as 1-Methylxanthine.[31] It is a purine derivative and is related to other well-known xanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).[32][33]
Q2: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) preferred over a structural analog?
A2: A SIL-IS has the same chemical structure as the analyte, with one or more atoms replaced by their stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[26] This makes its physicochemical properties (like retention time and ionization efficiency) nearly identical to the analyte.[25] A structural analog, while similar, may have a different retention time and respond differently to matrix effects, leading to less accurate correction.[24]
Q3: What are the key parameters to consider during bioanalytical method validation for this type of assay?
A3: According to FDA guidelines, key validation parameters include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), calibration curve, and stability.[3][5][34] For biomarker assays, parallelism may also be a critical parameter to assess.[4]
Q4: Can I use a different ionization technique to reduce matrix effects?
A4: While Electrospray Ionization (ESI) is commonly used and is susceptible to matrix effects, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less prone to ion suppression for certain analytes. However, the choice of ionization technique depends on the analyte's properties. For a polar molecule like 1-Methylxanthine, ESI is generally more suitable.
Visual Workflows and Diagrams
Diagram 1: Troubleshooting Workflow for Ion Suppression
This diagram outlines the decision-making process when encountering low analyte signals in urine samples.
Caption: Decision tree for troubleshooting ion suppression.
Diagram 2: General SPE Workflow
This diagram illustrates the fundamental steps of a solid-phase extraction protocol.
Caption: Standard four-step solid-phase extraction process.
References
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- de Boer, T., van der Heijden, J., & Bronsema, K. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
- Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
- Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. (2023, March 10).
- Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA.
- Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. (2012, February 1).
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PMC.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022, April 15).
- Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA.
- Simultaneous determination of canonical purine metabolism using a newly developed HILIC-MS/MS in cultured cells. (2025, January 1). PubMed.
- The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.
- Technical Support Center: Troubleshooting Ion Suppression in the MS Analysis of Ebastine-d5. Benchchem.
- Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2023, March 15). Journal of Analytical Toxicology | Oxford Academic.
- Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. Request PDF - ResearchGate.
- Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Request PDF - ResearchGate.
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, August 30). Analyst (RSC Publishing).
- Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc.
- Hydrophilic interaction liquid chromatography based method for simultaneous determination of purines and their derivatives in food spices. (2024, May 30). PubMed.
- Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library.
- Ion Suppression and ESI. Mass Spectrometry Facility - University of Waterloo.
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex.
- 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
- An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. PMC.
- 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-. the NIST WebBook.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.
- How can I identify Ion Suppression in Biological Sample Analysis? Providion Group.
- Technique: HILIC. Diduco.
- Hydrophilic interaction chromatography. Wikipedia.
- Liquid–liquid extraction. Wikipedia.
- An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2025, October 16). ResearchGate.
- 1,3,7-trimethylpurine-2,6-dione. (2023, May 4). ChemicalBook.
- Solid Phase Extraction. Affinisep.
- Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. (2020, February 10). YouTube.
- Solid Phase Extraction (SPE). Sigma-Aldrich.
- 1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione. Wikipedia.
Sources
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. hhs.gov [hhs.gov]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. affinisep.com [affinisep.com]
- 10. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 15. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Simultaneous determination of canonical purine metabolism using a newly developed HILIC-MS/MS in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Hydrophilic interaction liquid chromatography based method for simultaneous determination of purines and their derivatives in food spices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. diduco.com [diduco.com]
- 24. scispace.com [scispace.com]
- 25. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. academic.oup.com [academic.oup.com]
- 29. elementlabsolutions.com [elementlabsolutions.com]
- 30. fda.gov [fda.gov]
- 31. 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl- [webbook.nist.gov]
- 32. 1,3,7-trimethylpurine-2,6-dione | 95789-13-2 [chemicalbook.com]
- 33. 1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione - Wikipedia [en.wikipedia.org]
- 34. labs.iqvia.com [labs.iqvia.com]
Technical Support Center: Troubleshooting 1-Methylxanthine Precipitation in Cell Culture
Senior Application Scientist: Dr. A. Vance Subject: Optimizing Solubility and Stability of 1-Methylxanthine (1-MX) Last Updated: March 2, 2026[1]
Executive Summary & Chemical Context[1][2][3][4][5][6]
The Core Challenge: 1-Methylxanthine (1-MX), a primary metabolite of caffeine and theophylline, presents a classic "hydrophobic crash" scenario in aqueous cell culture media.[1] As a xanthine derivative, it possesses a rigid planar structure that encourages strong intermolecular pi-stacking, leading to rapid crystallization at neutral pH (7.2–7.4).[1]
Why This Matters: Researchers often mistake precipitation for microbial contamination or cytotoxicity.[1] If 1-MX precipitates, the effective concentration available to your cells drops unpredictably, rendering dose-response curves invalid.[1] Furthermore, micro-crystals can mechanically damage cell membranes or trigger false positives in light-scattering assays.[1]
This guide provides a self-validating, step-by-step workflow to maintain 1-MX in solution from stock preparation to incubation.
Module A: Stock Solution Preparation
The Root Cause of Failure: Attempting to dissolve 1-MX directly in water or media will fail.[1] The compound requires either an organic co-solvent (DMSO) or pH manipulation (NaOH) to disrupt crystal lattice energy.[1]
Decision Matrix: Choosing Your Solvent
Figure 1: Decision matrix for selecting the appropriate solvent based on experimental constraints.
Protocol A: The DMSO Method (Recommended)
Best for: Standard dose-response assays (up to ~100 µM final concentration).[1]
-
Weighing: Weigh the target amount of 1-MX powder.
-
Dissolution: Add high-grade DMSO (Dimethyl Sulfoxide) to achieve a 100 mM stock concentration.
-
Agitation: Vortex vigorously for 30 seconds. If the solution is cloudy, sonicate at 40°C for 5-10 minutes.
-
Sterilization: Filter through a 0.22 µm PTFE or Nylon syringe filter.[1] Do not use Cellulose Acetate (CA) as DMSO degrades it.[1]
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.
Protocol B: The NaOH Method (Alternative)
Best for: Cells highly sensitive to DMSO or when higher concentrations are required.
-
Preparation: Prepare a 1.0 M NaOH solution.
-
Dissolution: Dissolve 1-MX in 1.0 M NaOH to achieve a 50-100 mM stock.
-
Validation: Ensure the solution is perfectly clear.
-
Storage: Fresh preparation is recommended to avoid carbonate formation from air exposure.[1]
Module B: Media Integration & "Solvent Shock"
The Danger Zone: The moment your concentrated stock touches the aqueous media, the local environment shifts.[6] If a 100 mM DMSO stock hits cold media, the 1-MX experiences a sudden polarity shift and "crashes out" before it can disperse.[1]
Quantitative Solubility Limits
| Solvent System | Max Solubility (Approx.) | Stability | Notes |
| Pure Water (pH 7) | < 1 mg/mL (< 6 mM) | Poor | Requires heat to dissolve; precipitates on cooling.[1] |
| DMSO | ~20 mg/mL (~120 mM) | High | Best for frozen stocks.[1] |
| 1M NaOH | > 20 mg/mL | High | Corrosive; alters media pH if not buffered.[1] |
| Cell Media + 10% Serum | Varies (Target < 1 mM) | Moderate | Serum proteins can bind 1-MX, altering free concentration.[1] |
The "Dropwise Dispersion" Protocol
Follow this strictly to prevent "Solvent Shock."
-
Pre-warm Media: Warm your culture media (DMEM/RPMI) to 37°C . Never add stock to cold media.
-
Vortexing Addition:
-
Visual Check: Hold the tube up to a light source.[1] If you see "swirls" or turbidity, precipitation has occurred. Discard and repeat with a lower concentration or slower addition.
Module C: Incubation & Maintenance
Even if the solution is clear at T=0, precipitation can occur during the 24-72 hour incubation period.[1]
Mechanism of Delayed Precipitation
Figure 2: Pathway of delayed precipitation due to evaporation effects (Edge Effect).[1]
Prevention Steps:
-
Humidity Control: Ensure incubator humidity is >95%. Evaporation concentrates the media, pushing 1-MX over its solubility limit.[1]
-
Plate Sealing: For 96-well plates, use breathable membrane seals to reduce evaporation rates.[1]
-
pH Drift: 1-MX solubility decreases as pH drops.[1] If your media turns yellow (acidic) due to metabolic activity, 1-MX is more likely to precipitate.[1] Buffer with HEPES (10-25 mM) if necessary.[1]
Troubleshooting FAQ
Q1: I see needle-like crystals in my wells after 24 hours. What happened? A: This is likely "delayed precipitation."[1] It occurs because either (a) the media pH drifted acidic, or (b) evaporation increased the concentration.
-
Fix: Check the pH of the media.[6][7] If acidic, add HEPES. Also, check the "edge wells" of your plate; if crystals are only there, it is an evaporation issue.
Q2: My cells are dying in the vehicle control (DMSO only). A: You may have exceeded the DMSO tolerance.
-
Fix: Ensure final DMSO concentration is ≤ 0.1% (v/v).[1][8] If you need 100 µM 1-MX, your stock should be 100 mM so the dilution is 1:1000.[1]
Q3: Can I use 1-Methylxanthine for in vivo studies? A: Yes, but DMSO is not suitable for high-volume injection.[1]
-
Formulation: Use a mixture of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [3].[1][9][2][10] This "co-solvent" approach stabilizes the compound for injection.
Q4: The filter clogs when I try to sterilize my media containing 1-MX. A: Stop. Do not filter the media after adding 1-MX.
-
Fix: Sterile filter the stock solution (DMSO/NaOH) first.[1] Then, aseptically add the sterile stock to the already sterile media. Filtering the final media often strips the compound out of solution due to binding with the membrane.
References
-
PubChem. (n.d.).[1] 1-Methylxanthine Compound Summary: Chemical and Physical Properties. National Library of Medicine.[1] Retrieved March 2, 2026, from [Link]
Sources
- 1. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylxanthine | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
Comparative Analysis of Methylxanthine Derivatives in Drug Discovery
Executive Summary: From Alkaloids to Precision Therapeutics
Methylxanthines represent a unique class of pharmacophores that have evolved from non-selective natural alkaloids (caffeine, theophylline) to highly selective synthetic derivatives (istradefylline, pentoxifylline). In modern drug discovery, these compounds serve as critical tools for modulating purinergic signaling and cyclic nucleotide homeostasis .
This guide provides a technical comparison of key methylxanthine derivatives, focusing on their dual mechanism of action: Adenosine Receptor (AR) antagonism and Phosphodiesterase (PDE) inhibition . It is designed to assist researchers in selecting the appropriate chemical probe or therapeutic candidate based on potency, selectivity, and pharmacokinetic profiles.
Mechanistic Profiling
The pharmacological utility of methylxanthines stems from their ability to intervene at two distinct nodes of the cAMP signaling cascade.
The Dual Mechanism
-
Adenosine Receptor Antagonism: Methylxanthines block cell surface GPCRs (A1, A2A, A2B, A3), preventing endogenous adenosine from exerting inhibitory (A1, A3) or stimulatory (A2A, A2B) effects on adenylyl cyclase.
-
PDE Inhibition: Intracellularly, they inhibit phosphodiesterases, preventing the hydrolysis of cAMP/cGMP into AMP/GMP, thereby potentiating downstream signaling.
Signaling Pathway Visualization
The following diagram illustrates the intervention points of specific derivatives within the purinergic signaling pathway.
Figure 1: Dual mechanistic intervention of methylxanthines in the adenosine-cAMP signaling axis.
Comparative Data Analysis
Adenosine Receptor Affinity (Ki)
The transition from natural alkaloids to synthetic derivatives is marked by a dramatic increase in selectivity, particularly for the A2A receptor, a key target in Parkinson's disease.
| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) | Selectivity Profile | Primary Application |
| Caffeine | 77 | 38 | Non-selective | CNS Stimulant (Reference) |
| Theophylline | 7 | 16 | Non-selective | Asthma (Bronchodilator) |
| Theobromine | 209 | >10,000 | Weak / Non-selective | Vasodilator / Diuretic |
| Istradefylline | 0.150 | 0.0022 (2.2 nM) | >60-fold A2A Selective | Parkinson's Disease |
Data Source: Aggregated from comparative binding studies [1][3][7].[1] Note the nanomolar potency of Istradefylline compared to the micromolar affinity of natural xanthines.
Phosphodiesterase Inhibition (IC50)
While Istradefylline is optimized for receptor antagonism, Pentoxifylline is optimized for PDE inhibition and hemorheological effects.
| Compound | PDE Isoform Selectivity | IC50 (Approx.)[2][3][4] | Therapeutic Relevance |
| Pentoxifylline | Non-selective (PDE1-5) | ~100 µM (PDE4) | Anti-TNFα, Peripheral Vascular Disease |
| IBMX | Non-selective (Pan-PDE) | 2–10 µM | Research Tool (Standard Inhibitor) |
| Caffeine | Non-selective | > 500 µM | Weak PDE inhibition at physiological doses |
| Roflumilast | Selective PDE4 | < 0.001 µM (Sub-nM) | COPD (Non-xanthine comparator) |
Data Source: Francis et al. [5] and comparative biochemical assays [6].
Experimental Protocols
To validate the performance of these derivatives in a drug discovery campaign, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (A2A Selectivity)
Objective: Determine the Ki of a novel methylxanthine derivative against the Adenosine A2A receptor.
-
Membrane Preparation: Use HEK-293 cells stably expressing human A2A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Ligand Selection: Use [³H]CGS 21680 (Specific Activity ~30-50 Ci/mmol) as the selective A2A radioligand.
-
Incubation:
-
Prepare assay tubes: Buffer + Membranes + [³H]CGS 21680 (2 nM final) + Test Compound (10⁻¹⁰ to 10⁻⁴ M).
-
Non-specific Binding Control: Add 10 µM NECA (or high concentration Istradefylline) to define background.
-
Incubate at 25°C for 90 minutes to reach equilibrium.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:
Self-Validation Check: The Ki of the reference standard (e.g., CGS 21680) must match historical values (~15 nM) for the assay to be valid.
Protocol B: PDE Activity Assay (Fluorescence Polarization)
Objective: Assess the potency of Pentoxifylline analogs against PDE4 activity.
-
Reagents: Recombinant PDE4B enzyme, FAM-labeled cAMP substrate, IMAP binding beads (Molecular Devices or equivalent).
-
Reaction Setup:
-
Mix Test Compound (serial dilution) with PDE4B enzyme in assay buffer (10 mM Tris-HCl, 10 mM MgCl₂, 0.05% NaN₃).
-
Initiate reaction by adding FAM-cAMP (100 nM).
-
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
Detection: Add IMAP binding solution (nanoparticles that bind linear AMP but not cyclic cAMP).
-
Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 520 nm).
-
Analysis: Sigmoidal dose-response curve to determine IC50.
Therapeutic Applications & Clinical Windows
Neurology: Parkinson’s Disease
Istradefylline represents the pinnacle of methylxanthine optimization for CNS indications. By selectively blocking A2A receptors in the striatum, it modulates the indirect basal ganglia pathway without the broad side effects (insomnia, tachycardia) associated with non-selective adenosine antagonists like caffeine [3][7].
-
Key Insight: Efficacy relies on >60-fold selectivity for A2A over A1 to avoid interfering with neuroprotective A1 signaling.
Immunology & Vascular Health
Pentoxifylline exploits the PDE inhibitory arm of the methylxanthine scaffold. By inhibiting PDE4 in leukocytes, it increases intracellular cAMP, which transcriptionally suppresses TNF-α production [8]. This mechanism underpins its use in treating peripheral vascular disease and its investigation in cytokine storm management (e.g., sepsis, COVID-19) [9].
References
-
Paraxanthine's Receptor Profile: A Comparative Analysis of Methylxanthine Binding Affinity. BenchChem.Link (Note: Representative link based on search context 1.1)
-
Istradefylline | Adenosine A2A Receptors. Tocris Bioscience.Link
-
Istradefylline – a first generation adenosine A2A antagonist for the treatment of Parkinson's disease. Taylor & Francis Online.Link
-
Selective Deuteration Improves the Affinity of Adenosine A2A Receptor Ligands. Journal of Chemical Information and Modeling.Link
-
Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology.Link
-
Phosphodiesterase inhibitory profile of some related xanthine derivatives. Biochemical Pharmacology.Link
-
Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists. International Journal of Molecular Sciences.Link
-
Pentoxifylline suppression of tumor necrosis factor gene transcription. Journal of Surgical Research.Link
-
Pentoxifylline: A Drug with Antiviral and Anti-Inflammatory Effects. Medical Principles and Practice.[5]Link
Sources
- 1. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. karger.com [karger.com]
- 6. tandfonline.com [tandfonline.com]
Establishing Limit of Detection (LOD) for 1-Methylpurine-2,6-dione
A Comparative Technical Guide for Bioanalytical Validation
Executive Summary
1-Methylpurine-2,6-dione (commonly referred to as 1-Methylxanthine or 1-MX ) is a critical biomarker in pharmaceutical research, primarily serving as a probe for Cytochrome P450 1A2 (CYP1A2) activity. As the primary downstream metabolite of paraxanthine (derived from caffeine), accurate quantification of 1-MX is essential for phenotyping liver enzyme activity and conducting pharmacokinetic (PK) studies.
This guide objectively compares the two dominant analytical methodologies—HPLC-UV and LC-MS/MS —to assist researchers in establishing a robust Limit of Detection (LOD). While HPLC-UV offers economic accessibility for high-concentration samples (e.g., urine), LC-MS/MS remains the requisite gold standard for trace plasma analysis due to its superior signal-to-noise (S/N) ratio and specificity.
Part 1: The Analyte and Metabolic Context[1]
To establish a valid LOD, one must understand the biological matrix and expected concentration range. 1-MX is a polar, amphoteric molecule. In human physiology, it is an intermediate metabolite.
Metabolic Pathway Visualization
The following diagram illustrates the position of 1-Methylpurine-2,6-dione within the caffeine metabolic cascade, highlighting why specificity is crucial to distinguish it from structural isomers like Theobromine (3,7-dimethylxanthine) and Theophylline (1,3-dimethylxanthine).
Figure 1: Metabolic formation of 1-Methylpurine-2,6-dione. Note that it is a convergence point for both Paraxanthine and Theophylline metabolism.
Part 2: Comparative Analysis of Analytical Architectures
The choice of instrument dictates the achievable LOD. The table below synthesizes experimental performance data from bioanalytical validation studies.
Performance Matrix: HPLC-UV vs. LC-MS/MS
| Feature | HPLC-UV (Diode Array) | LC-MS/MS (Triple Quadrupole) |
| Primary Mechanism | UV Absorbance at | Electrospray Ionization (ESI+) / MRM |
| Typical LOD | 50 – 100 ng/mL ( | 1 – 5 ng/mL ( |
| Linearity Range | ||
| Selectivity | Moderate. Susceptible to matrix interference from other xanthines/uric acids. | High. Mass filtration distinguishes 1-MX from isomers based on fragmentation. |
| Sample Volume | High ( | Low ( |
| Best Use Case | Urine analysis; QC of raw material. | Plasma/Serum PK studies; Trace analysis. |
Scientific Rationale for Selection
-
Choose HPLC-UV if measuring urinary excretion of 1-MX, where concentrations often exceed
. -
Choose LC-MS/MS if measuring plasma clearance. 1-MX plasma levels can drop below
in rapid metabolizers, rendering UV detection unreliable.
Part 3: Protocol for Establishing LOD (LC-MS/MS Focus)
Given the stringency of modern drug development, LC-MS/MS is the recommended modality. The following protocol outlines a self-validating workflow to establish the LOD according to ICH Q2(R1) guidelines.
Experimental Workflow
Figure 2: Optimized LC-MS/MS workflow for trace quantification of 1-Methylxanthine.
Critical Method Parameters
To achieve an LOD < 5 ng/mL, the following parameters are non-negotiable:
-
Chromatography (HPLC/UPLC):
-
Column: C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 – 3.5
particle size. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Protonation is vital for ESI+).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 1-MX is polar and elutes early. Start at 5% B, hold for 0.5 min to avoid salt co-elution, then ramp to 90% B.
-
-
Mass Spectrometry (MS/MS):
-
Source: Electrospray Ionization (ESI) in Positive Mode.[1][2]
-
MRM Transitions:
-
Quantifier:
167.1 124.1 (Loss of HNCO). -
Qualifier:
167.1 108.1.
-
-
Internal Standard (IS): Use stable isotope-labeled caffeine or a structural analog like 7-methylxanthine (if not present in the sample) to normalize matrix effects.
-
Part 4: Calculation & Validation of LOD
Do not rely on the "Signal-to-Noise > 3" rule alone, as it is subjective. Use the Standard Deviation of the Response and Slope method as defined by ICH Q2(R1).
The Formula
Where:
- = The standard deviation of the response (y-intercept) of the regression line.
- = The slope of the calibration curve.
Execution Steps:
-
Prepare a Calibration Curve: Prepare 5-7 standards in the low range (e.g., 1, 2, 5, 10, 20 ng/mL).
-
Replicates: Inject each standard in triplicate.
-
Linear Regression: Plot Peak Area Ratio (Analyte/IS) vs. Concentration.
-
Calculate:
-
Extract the standard error of the y-intercept (
). -
Extract the slope (
). -
Apply the formula above.
-
Verification (Self-Validating Step)
Once the theoretical LOD is calculated (e.g., 1.2 ng/mL), prepare a sample at that exact concentration. Inject it 6 times.
-
Pass Criteria: The analyte peak must be visually distinguishable from the noise, and the %RSD of the peak area should be
.
References
-
International Council for Harmonisation (ICH). (2005).[3][4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Caubet, M. S., et al. (2002). Analysis of urinary caffeine metabolites by HPLC-DAD: Global validation and application to a metabolic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Weidolf, L., & Covey, T. (1992). Rapid analysis of caffeine metabolites in human urine by LC-MS/MS. Rapid Communications in Mass Spectrometry. (Foundational text for Xanthine MS transitions). [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
